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Foundational

Introduction: Unveiling a Promising Diterpenoid from the Golden Larch

An In-Depth Technical Guide to Pseudolaric Acid G: Structure, Properties, and Therapeutic Insights Isolated from the root bark of the Golden Larch tree, Pseudolarix kaempferi, the pseudolaric acids are a family of comple...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Pseudolaric Acid G: Structure, Properties, and Therapeutic Insights

Isolated from the root bark of the Golden Larch tree, Pseudolarix kaempferi, the pseudolaric acids are a family of complex diterpenoids that have garnered significant scientific interest.[1] For centuries, extracts from this tree have been a staple in Traditional Chinese Medicine for treating skin ailments, particularly those of fungal origin.[2][3] Modern phytochemical investigations have identified several distinct analogs, among them Pseudolaric Acid G (CAS 446030-28-0).[4]

This technical guide provides a comprehensive overview of Pseudolaric acid G for researchers, scientists, and drug development professionals. While research into this specific analog is emerging, this document synthesizes the available data for Pseudolaric acid G and contextualizes it with the extensive research conducted on its closely related and well-studied counterparts, particularly Pseudolaric acid B (PAB). The established biological activities of the pseudolaric acid family, including potent antifungal, cytotoxic, and anti-inflammatory properties, position Pseudolaric acid G as a molecule of high interest for novel therapeutic development.[1][2]

Chemical Structure and Physicochemical Properties

Pseudolaric acid G is a diterpene acid characterized by a complex, polycyclic core structure.[1] Its unique framework is fundamental to its biological activity. The definitive molecular formula for Pseudolaric acid G is C₂₂H₂₈O₇, with a corresponding molecular weight of 404.45 g/mol .[4] This distinguishes it from its more extensively studied relatives, Pseudolaric acid A (C₂₂H₂₈O₆) and Pseudolaric acid B (C₂₃H₂₈O₈).[5][6]

The causality behind experimental choices in characterizing these molecules relies on a combination of chromatographic separation followed by spectroscopic analysis. High-performance liquid chromatography (HPLC) is essential for isolating individual analogs, while mass spectrometry (MS) provides precise molecular weight and formula, and nuclear magnetic resonance (NMR) spectroscopy elucidates the intricate three-dimensional structure.[7]

Table 1: Comparative Physicochemical Properties of Pseudolaric Acids A, B, and G

PropertyPseudolaric Acid APseudolaric Acid BPseudolaric Acid G
CAS Number 82508-32-5[5]82508-31-4[6]446030-28-0[4]
Molecular Formula C₂₂H₂₈O₆[5]C₂₃H₂₈O₈[6]C₂₂H₂₈O₇[4]
Molecular Weight 388.46 g/mol [5]432.46 g/mol [8]404.45 g/mol [4]
Appearance White to off-white solid[9]White to off-white powder/crystals[6]Data not available
Melting Point Data not available166 °C[8]Data not available
Solubility Soluble in DMSO (100 mg/mL)[9]Soluble in DMSO (50 mg/mL), Methanol, Chloroform, Acetone[6][8][10]Data not available

Biological Activities and Mechanism of Action

While specific mechanistic studies on Pseudolaric acid G are limited, the extensive body of research on Pseudolaric acid B (PAB) provides a robust framework for understanding its probable biological functions. The shared structural core suggests that their mechanisms of action are likely conserved.

Anticancer Activity: Microtubule Disruption and Apoptosis Induction

The most profound biological activity reported for the pseudolaric acid family is its anticancer effect. PAB, in particular, has been identified as a potent microtubule-destabilizing agent, a mechanism shared with highly successful chemotherapeutics like the vinca alkaloids and taxanes.[11][12]

The self-validating system of this proposed mechanism is evident in the consistent downstream cellular events observed across multiple cancer cell lines. PAB treatment disrupts the formation of the mitotic spindle, which is critical for cell division.[11] This interference with microtubule dynamics leads to a cell cycle arrest at the G2/M transition phase.[3][13] Unable to complete mitosis, the cancer cells are subsequently driven into the apoptotic pathway, a form of programmed cell death.[3][11][13]

Key molecular events in PAB-induced apoptosis include:

  • Upregulation of p53: A tumor suppressor protein that responds to cellular stress.[13]

  • Downregulation of Bcl-2: An anti-apoptotic protein.[3][13]

  • Activation of Caspase-3: A key executioner caspase in the apoptotic cascade.[3][13]

  • Cleavage of PARP-1: A hallmark of caspase-mediated apoptosis.[3]

PAB_Apoptosis_Pathway PAB Pseudolaric Acid B (PAB) Microtubules Microtubule Polymerization PAB->Microtubules Inhibits MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest p53 p53 Upregulation G2M_Arrest->p53 Bcl2 Bcl-2 Downregulation G2M_Arrest->Bcl2 Caspase3 Caspase-3 Activation p53->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PAB-induced apoptosis pathway.

Antifungal Activity

The traditional use of Pseudolarix bark as an antifungal remedy is well-supported by modern research. PAB demonstrates significant activity against various fungal pathogens, including Aspergillus fumigatus and drug-resistant strains of Candida tropicalis.[14][15][16] The proposed mechanism involves the inhibition of fungal growth and, crucially, the disruption of biofilm formation—a key virulence factor that protects fungi from antifungal agents.[14][16] Molecular docking studies suggest that PAB may bind to and inhibit Rho1, an enzyme essential for the synthesis of (1,3)-β-d-glucan, a critical component of the fungal cell wall.[14] This disruption of cell wall integrity leads to morphological changes, including hyphal distortion and collapse, ultimately inhibiting fungal proliferation.[17]

Experimental Protocol: Isolation of Pseudolaric Acids

The following is a representative methodology for the extraction and isolation of pseudolaric acids from the root bark of P. kaempferi, synthesized from established laboratory practices. This protocol is designed as a self-validating system, where the success of each step is confirmed before proceeding to the next.

Step-by-Step Methodology
  • Material Preparation and Extraction:

    • Rationale: To efficiently extract the diterpenoids from the raw plant material.

    • Procedure:

      • Obtain dried root bark of Pseudolarix kaempferi.

      • Grind the bark into a coarse powder to increase the surface area for extraction.

      • Macerate the powdered bark in 95% ethanol (e.g., 1 kg of powder in 10 L of ethanol) at room temperature for 72 hours with occasional agitation.

      • Filter the extract and repeat the extraction process on the residue two more times to ensure complete extraction.

      • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • Rationale: To separate compounds based on their polarity, removing highly polar and non-polar impurities.

    • Procedure:

      • Suspend the crude extract in water.

      • Perform liquid-liquid partitioning sequentially with petroleum ether, ethyl acetate, and n-butanol.

      • The pseudolaric acids will primarily partition into the ethyl acetate fraction. Collect this fraction.

      • Evaporate the ethyl acetate under reduced pressure to yield a dried, enriched fraction.

  • Chromatographic Purification:

    • Rationale: To isolate individual pseudolaric acid analogs from the enriched fraction. This multi-step process provides high purity.

    • Procedure:

      • Silica Gel Column Chromatography: Apply the ethyl acetate fraction to a silica gel column. Elute with a gradient solvent system, such as chloroform-methanol or petroleum ether-ethyl acetate, starting with low polarity and gradually increasing.[17]

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing compounds with the expected Rf values for pseudolaric acids.

      • Preparative HPLC: Pool the fractions containing the target compounds and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

      • Use an isocratic or gradient mobile phase (e.g., methanol-water or acetonitrile-water) to achieve baseline separation of individual analogs, including Pseudolaric acid G.

  • Structure Elucidation and Verification:

    • Rationale: To confirm the identity and purity of the isolated Pseudolaric acid G.

    • Procedure:

      • Analyze the purified compound using High-Resolution Mass Spectrometry (HR-MS) to confirm the molecular formula (C₂₂H₂₈O₇).

      • Perform 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure.

      • Assess purity using analytical HPLC, aiming for >98%.

Isolation_Workflow Start Dried Root Bark of P. kaempferi Grind Grinding Start->Grind Extract Ethanol Maceration & Concentration Grind->Extract Partition Solvent Partitioning (EtOAc Fraction) Extract->Partition Silica Silica Gel Column Chromatography Partition->Silica HPLC Preparative HPLC Silica->HPLC End Pure Pseudolaric Acid G HPLC->End Analysis Structural Analysis (MS, NMR) End->Analysis

Caption: Experimental workflow for isolation.

Conclusion and Future Directions

Pseudolaric acid G represents a compelling natural product with significant therapeutic potential, stemming from a class of compounds with proven anticancer and antifungal activities. While its specific molecular formula and weight have been determined, a significant opportunity exists for further research. The detailed cytotoxic and antifungal mechanisms, elegantly demonstrated for its congener Pseudolaric acid B, provide a strong, rational basis for investigating Pseudolaric acid G as a microtubule-targeting agent and an inhibitor of fungal cell wall synthesis.

Future work must focus on the complete physicochemical characterization of Pseudolaric acid G, including solubility, stability, and full spectroscopic analysis. Head-to-head studies comparing the potency and selectivity of Pseudolaric acid G against cancer cell lines and fungal pathogens with that of Pseudolaric acids A and B are critical next steps. Such research will be instrumental in determining if this specific analog offers any therapeutic advantages and will pave the way for its potential development as a novel drug candidate.

References

  • Li, M. H., et al. (2006). Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action. Journal of Pharmacy and Pharmacology, 58(4), 515-522. [Link]

  • ChemBK. (2022, October 16). Pseudolaric acid. [Link]

  • Gong, C., et al. (2017). A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B. Frontiers in Pharmacology, 8, 389. [Link]

  • Wang, Y., et al. (2023). Pseudolaric Acid B Ameliorates Fungal Keratitis Progression by Suppressing Inflammation and Reducing Fungal Load. ACS Infectious Diseases, 9(6), 1196-1205. [Link]

  • Wong, V. K., et al. (2005). Pseudolaric Acid B, a Novel Microtubule-Destabilizing Agent That Circumvents Multidrug Resistance Phenotype and Exhibits Antitumor Activity In vivo. Clinical Cancer Research, 11(16), 6002-6011. [Link]

  • Kim, Y. H., et al. (2004). Effect of pseudolaric acid B on gastric cancer cells: Inhibition of proliferation and induction of apoptosis. World Journal of Gastroenterology, 10(21), 3143-3147. [Link]

  • MedChemExpress. Pseudolaric acid G. [Link]

  • ResearchGate. (2023). Pseudolaric Acid B Ameliorates Fungal Keratitis Progression by Suppressing Inflammation and Reducing Fungal Load. [Link]

  • Wang, C., et al. (2022). Synergistic Antibiofilm Effects of Pseudolaric Acid A Combined with Fluconazole against Candida albicans via Inhibition of Adhesion and Yeast-To-Hypha Transition. Microbiology Spectrum, 10(2), e02517-21. [Link]

  • Yin, Z., et al. (2020). Pseudolaric Acid B Inhibits Proliferation, Invasion, and Angiogenesis in Esophageal Squamous Cell Carcinoma Through Regulating CD147. Drug Design, Development and Therapy, 14, 4561-4573. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6475943, Pseudolaric Acid B. [Link]

  • Ontosight. Pseudolaric Acid G Properties. [Link]

  • Chen, W., et al. (2020). Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis. Infection and Drug Resistance, 13, 2429-2441. [Link]

  • Zhang, J., et al. (2014). Antifungal Activity of Compounds Extracted from Cortex Pseudolaricis against Colletotrichum gloeosporioides. Journal of Agricultural and Food Chemistry, 62(21), 4905-4910. [Link]

  • CNKI. Isolation of Endophytes from Pseudolarix kaempferi Gord. [Link]

  • Pan, D. J., et al. (1990). Pseudolaric acids from Pseudolarix kaempferi. Planta Medica, 56(4), 383-385. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6436278, Pseudolaric Acid A. [Link]

  • BioCrick. Pseudolarix kaempferi Gord. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131676061, Pseudolaric acid C2-O-beta-D-glucoside. [Link]

  • Han, Q. B., et al. (2009). Preparative isolation of pseudolaric acids A and B, and their glucosides from the root bark of Pseudolarix kaempferi using high-speed counter-current chromatography. Journal of Separation Science, 32(2), 309-313. [Link]

Sources

Exploratory

Pseudolaric Acid G and Cancer Cell Apoptosis: A Technical Guide to the Mechanism of Action

Disclaimer: This technical guide focuses on the mechanism of action of Pseudolaric Acid B (PAB) in inducing cancer cell apoptosis. As of the latest literature review, specific in-depth studies on the apoptotic mechanisms...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This technical guide focuses on the mechanism of action of Pseudolaric Acid B (PAB) in inducing cancer cell apoptosis. As of the latest literature review, specific in-depth studies on the apoptotic mechanisms of Pseudolaric Acid G (PLAG) are not available. PAB is a major bioactive diterpenoid isolated from the root bark of Pseudolarix kaempferi and is structurally similar to PLAG. The information presented herein is based on the extensive research conducted on PAB and is intended to provide a foundational understanding that may be extrapolated to PLAG, with the explicit acknowledgment of this assumption.

Introduction: The Therapeutic Potential of Pseudolaric Acids

Pseudolaric acids, particularly Pseudolaric Acid B (PAB), are natural diterpenoid compounds extracted from the traditional Chinese medicine "Tu-jin-pi" (Pseudolarix kaempferi Gordon)[1][2][3]. Historically used for its antifungal properties, recent scientific inquiry has unveiled its potent anti-cancer activities across a range of malignancies, including triple-negative breast cancer, gastric cancer, and hepatocellular carcinoma[2][4][5]. PAB exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis[3][6]. This guide provides a detailed exploration of the molecular mechanisms by which PAB triggers programmed cell death in cancer cells, offering insights for researchers, scientists, and drug development professionals.

The primary mechanism of action involves the induction of G2/M phase cell cycle arrest, which subsequently leads to apoptosis[2][6]. This process is orchestrated through the modulation of several key signaling pathways, including the intrinsic mitochondrial pathway and the PI3K/AKT/mTOR survival pathway[4][7].

Core Mechanism: Induction of G2/M Cell Cycle Arrest

A consistent observation across multiple cancer cell lines is the ability of PAB to induce cell cycle arrest at the G2/M transition phase[2][3][6]. This arrest prevents the cell from entering mitosis and is a critical prelude to apoptosis.

The molecular underpinnings of this G2/M arrest involve the modulation of key cell cycle regulatory proteins:

  • Downregulation of Cyclin B1 and CDK1/cdc2: PAB treatment leads to a significant decrease in the protein expression levels of Cyclin B1 and its catalytic partner, cyclin-dependent kinase 1 (CDK1, also known as cdc2)[4][7]. The Cyclin B1/CDK1 complex is essential for the G2 to M phase transition, and its inhibition effectively halts cell cycle progression[4].

  • Upregulation of p53 and p21: In response to PAB-induced cellular stress, the tumor suppressor protein p53 is often upregulated. Activated p53 transcriptionally activates the CDK inhibitor p21, which in turn inhibits the activity of the Cyclin B1/CDK1 complex, further enforcing the G2/M block[3][4][8].

The sustained arrest at the G2/M checkpoint is a strong signal for the cell to initiate the apoptotic cascade.

Experimental Workflow: Cell Cycle Analysis

cell_cycle_workflow start Cancer Cell Culture treatment Treat with Pseudolaric Acid B (e.g., 5, 7.5, 10 µM for 48h) start->treatment harvest Harvest and Fix Cells (e.g., 70% ethanol) treatment->harvest stain Stain with Propidium Iodide (PI) harvest->stain analysis Flow Cytometry Analysis stain->analysis end Quantify Cell Cycle Phases (G1, S, G2/M) analysis->end

Caption: Workflow for analyzing cell cycle distribution following PAB treatment.

The Intrinsic (Mitochondrial) Pathway of Apoptosis

The primary route through which PAB induces apoptosis is the mitochondrial pathway, a major intrinsic cell death mechanism[4][7]. This pathway is initiated by intracellular stress signals that converge on the mitochondria.

Key Molecular Events
  • Increased Reactive Oxygen Species (ROS) Production: PAB treatment has been shown to increase the intracellular levels of ROS. Excessive ROS can induce mitochondrial damage and trigger the apoptotic cascade[4].

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): A critical early event is the collapse of the mitochondrial membrane potential, indicating mitochondrial dysfunction[4].

  • Modulation of Bcl-2 Family Proteins: PAB alters the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family.

    • Upregulation of Bax: The expression of the pro-apoptotic protein Bax is increased[4][9]. Bax translocates to the mitochondria and promotes the permeabilization of the outer mitochondrial membrane.

    • Downregulation of Bcl-2 and Bcl-xL: Conversely, the levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL are significantly decreased[2][4]. This shift in the Bax/Bcl-2 ratio is a decisive factor in committing the cell to apoptosis.

  • Cytochrome c Release: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytosol[4].

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex recruits and activates the initiator caspase, caspase-9[4]. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3[2][4][6].

  • Cleavage of PARP: Activated caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis[2][6].

Signaling Pathway Diagram: Mitochondrial Apoptosis

mitochondrial_pathway PAB Pseudolaric Acid B ROS ↑ ROS PAB->ROS Bcl2 ↓ Bcl-2 / Bcl-xL PAB->Bcl2 Bax ↑ Bax PAB->Bax Mito Mitochondrion ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Cleaved Caspase-9 CytC->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 PARP Cleaved PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: PAB-induced mitochondrial apoptosis pathway.

Inhibition of the PI3K/AKT/mTOR Survival Pathway

The PI3K/AKT/mTOR pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. PAB has been demonstrated to inhibit this pathway, thereby reducing the threshold for apoptosis induction[4][7][10].

Mechanism of Inhibition
  • Downregulation of PI3K, p-AKT, and p-mTOR: PAB treatment leads to a dose-dependent decrease in the expression of PI3K and the phosphorylated (active) forms of AKT (at Ser473) and mTOR (at Ser2448)[4].

  • Synergistic Effect with PI3K Inhibitors: The pro-apoptotic effect of PAB is enhanced when used in combination with PI3K inhibitors like LY294002, confirming that the PI3K/AKT pathway is a key target[4].

By inhibiting the PI3K/AKT/mTOR pathway, PAB suppresses the pro-survival signals that would otherwise counteract the induction of apoptosis. This pathway is known to influence the expression of Bcl-2 family proteins, thus its inhibition complements the direct effects of PAB on the mitochondrial pathway[4].

Signaling Pathway Diagram: PI3K/AKT/mTOR Inhibition

PI3K_pathway PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K Inhibits AKT p-AKT PI3K->AKT mTOR p-mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by PAB.

Involvement of MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) pathways, including JNK and ERK, also play a role in PAB-induced apoptosis, although their involvement can be cell-type specific.

  • Activation of JNK: In some cancer cell lines, such as HeLa cells, PAB has been shown to activate the c-Jun N-terminal kinase (JNK) pathway[2][11]. JNK activation is often associated with stress-induced apoptosis.

  • Inhibition of ERK: In other contexts, PAB may suppress the activity of the extracellular signal-regulated kinase (ERK) pathway, which is typically pro-survival[5][10].

The differential regulation of these MAPK pathways contributes to the overall pro-apoptotic effect of PAB.

Data Summary and Experimental Protocols

Summary of PAB's Effects on Apoptotic Proteins
Protein TargetObserved EffectCancer Cell Line(s)Reference(s)
Cell Cycle
Cyclin B1↓ DownregulatedMDA-MB-231[4][7]
CDK1/cdc2↓ DownregulatedMDA-MB-231, AGS[2][4][7]
p53↑ UpregulatedMDA-MB-231[4][7]
p21↑ UpregulatedMDA-MB-231[4][7]
Mitochondrial Pathway
Bcl-2↓ DownregulatedMDA-MB-231, AGS, HeLa[2][4][11]
Bcl-xL↓ DownregulatedMDA-MB-231[4]
Bax↑ UpregulatedMDA-MB-231, HeLa[4][11]
Cytochrome c↑ Released into cytosolMDA-MB-231[4]
Cleaved Caspase-9↑ UpregulatedMDA-MB-231[4]
Cleaved Caspase-3↑ UpregulatedMDA-MB-231, AGS[2][4][6]
Cleaved PARP↑ UpregulatedMDA-MB-231, AGS[2][4][6]
PI3K/AKT Pathway
PI3K (p110β)↓ DownregulatedMDA-MB-231[4]
p-AKT (Ser473)↓ DownregulatedMDA-MB-231[4]
p-mTOR (Ser2448)↓ DownregulatedMDA-MB-231[4]
Detailed Experimental Protocols

Objective: To quantify the changes in the expression of key apoptotic and cell cycle proteins following PAB treatment.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of PAB (e.g., 5, 7.5, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours)[4].

  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein[4].

  • Protein Quantification: Determine the protein concentration of each sample using a BCA Protein Assay kit[4].

  • SDS-PAGE and Protein Transfer: Separate 30 µg of protein per lane on a 10-12.5% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane[4].

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, etc.) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin) to normalize the protein levels.

Objective: To quantify the percentage of apoptotic cells after PAB treatment.

Methodology:

  • Cell Treatment: Treat cells with PAB as described in the Western Blot protocol[4].

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature[4].

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.

Conclusion and Future Directions

The available evidence strongly indicates that Pseudolaric Acid B is a potent inducer of apoptosis in a variety of cancer cell types. Its mechanism of action is multifaceted, involving the induction of G2/M cell cycle arrest, activation of the mitochondrial apoptotic pathway, and inhibition of the pro-survival PI3K/AKT/mTOR signaling cascade.

Given the structural similarity between PAB and Pseudolaric Acid G, it is plausible that PLAG may exert its anti-cancer effects through similar molecular mechanisms. However, dedicated research is required to confirm this hypothesis and to elucidate any unique properties of PLAG. Future studies should focus on directly investigating the effects of PLAG on key apoptotic and cell cycle regulatory proteins, as well as its impact on major survival signaling pathways. Such research will be crucial in determining the potential of PLAG as a novel therapeutic agent for cancer treatment.

References

  • Yang, K., Wang, J. Q., Li, K., Chen, S. N., & Yu, F. (2023). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. Oncology Reports, 50(5), 1-1. [Link]

  • Li, M., & Hong, L. (2015). Pseudolaric acid B exerts antitumor activity via suppression of the Akt signaling pathway in HeLa cervical cancer cells. Molecular Medicine Reports, 12(2), 2021-2026. [Link]

  • Yu, F., et al. (2017). A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B. Frontiers in Pharmacology, 8, 394. [Link]

  • Li, H. L., et al. (2005). Effect of pseudolaric acid B on gastric cancer cells: Inhibition of proliferation and induction of apoptosis. World Journal of Gastroenterology, 11(48), 7555–7559. [Link]

  • Wang, Z., et al. (2008). Pseudolaric acid B-induced apoptosis through p53-dependent pathway in human gastric carcinoma cells. Biological & Pharmaceutical Bulletin, 31(7), 1262-1267. [Link]

  • Meng, S., et al. (2007). Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway. Acta Pharmacologica Sinica, 28(5), 697-705. [Link]

  • Li, H. L., et al. (2005). Effect of pseudolaric acid B on gastric cancer cells: inhibition of proliferation and induction of apoptosis. World Journal of Gastroenterology, 11(48), 7555. [Link]

  • Wang, D., et al. (2017). Pseudolaric acid B inhibits gastric cancer cell metastasis in vitro and in haematogenous dissemination model through PI3K/AKT, ERK1/2 and mitochondria-mediated apoptosis pathways. Experimental Cell Research, 352(1), 34-44. [Link]

  • Yang, K., et al. (2023). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. Oncology Reports, 50(5), 163. [Link]

  • Wong, V. K. W., et al. (2005). Pseudolaric Acid B, a Novel Microtubule-Destabilizing Agent That Circumvents Multidrug Resistance Phenotype and Exhibits Antitumor Activity In vivo. Clinical Cancer Research, 11(16), 6002-6011. [Link]

  • Li, H. L., et al. (2004). Pseudolaric acid B induces apoptosis via activation of c-Jun N-terminal kinase and caspase-3 in HeLa cells. Experimental & Molecular Medicine, 36(6), 551-556. [Link]

  • Yin, Z., et al. (2020). Pseudolaric Acid B Inhibits Proliferation, Invasion, and Angiogenesis of Esophageal Squamous Cell Carcinoma by Targeting CD147. Drug Design, Development and Therapy, 14, 4561. [Link]

  • Zhang, Y., et al. (2018). Pseudolaric acid B induces autophagy, but not apoptosis, in MRC5 human fibroblast cells. Molecular Medicine Reports, 17(1), 133-140. [Link]

  • Zhang, Y., et al. (2019). Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways. Phytomedicine, 59, 152759. [Link]

Sources

Foundational

The Pharmacological Potential of Pseudolaric Acid G in Drug Discovery: A Technical Guide

Executive Summary The transition of traditional ethnomedicines into modern pharmacotherapy relies on the rigorous isolation and mechanistic validation of their active constituents. Pseudolarix kaempferi (Golden Larch), k...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of traditional ethnomedicines into modern pharmacotherapy relies on the rigorous isolation and mechanistic validation of their active constituents. Pseudolarix kaempferi (Golden Larch), known in Traditional Chinese Medicine as Tu-Jing-Pi, has long been utilized for its potent antimicrobial properties[1]. While Pseudolaric Acid B (PAB) is the most extensively studied diterpenoid from this source, Pseudolaric Acid G (PAG) has emerged as a highly compelling candidate in contemporary drug discovery[2][3]. This technical guide explores the chemical architecture, target pathways, and experimental methodologies necessary for evaluating the pharmacological potential of PAG in oncology and infectious disease.

Chemical Architecture and Isolation

Pseudolaric Acid G is a structurally complex diterpene acid[2]. It was first isolated and elucidated alongside other novel diterpenoids (such as pseudolaric acids F and H) from the root bark of Pseudolarix kaempferi[4].

  • Molecular Profile: PAG exhibits the molecular formula C22​H28​O7​ , determined via high-resolution electron impact mass spectrometry (HREIMS) yielding an m/z of 386.1764 [M−H2​O]+ [5].

  • Structural Significance: The intricate arrangement of carbon and hydrogen atoms, including specific oxygenated quaternary carbons and trisubstituted double bonds, forms the stereochemical basis for its biological reactivity[5]. This diterpenoid scaffold is essential for its ability to interface with intracellular protein targets, differentiating its efficacy from other pseudolaric acid analogs[2].

Mechanistic Pathways in Oncology and Antimicrobial Therapy

The therapeutic viability of PAG stems from its multi-target pharmacological profile. As a Senior Application Scientist, I approach PAG not just as a cytotoxic agent, but as a precise modulator of cellular signaling cascades.

A. Microtubule Destabilization and Cell Cycle Arrest

Extrapolating from the well-documented mechanisms of the pseudolaric acid family, the primary driver of PAG's anticancer activity is the destabilization of the microtubule network[6]. By inhibiting tubulin polymerization, PAG disrupts mitotic spindle formation, effectively arresting cancer cells in the G2/M phase of the cell cycle and triggering apoptosis[3].

B. PI3K/AKT/mTOR Pathway Modulation

PAG and its derivatives demonstrate a profound ability to inhibit excessive tumor cell proliferation by downregulating the PI3K/AKT/mTOR signaling axis[3]. This pathway is notoriously hyperactivated in various malignancies. By suppressing this survival signal, PAG induces metabolic stress and places cells into apoptotic cascades[2][3].

C. PPAR Modulation

Emerging pharmacological screening has identified pseudolaric acid analogs, specifically including Pseudolaric Acid G, as a novel class of peroxisome proliferator-activated receptor (PPAR) modulators[7]. This interaction suggests significant potential for PAG in treating metabolic disorders and providing anti-inflammatory and immunomodulatory effects[2][7].

Mechanism_PAG PAG Pseudolaric Acid G (C22H28O7) Micro Microtubule Destabilization PAG->Micro Inhibits tubulin polymerization PI3K PI3K/AKT/mTOR Inhibition PAG->PI3K Downregulates survival signals PPAR PPAR Modulation PAG->PPAR Activates metabolic stress response Apoptosis Apoptosis & G2/M Arrest Micro->Apoptosis Mitotic catastrophe PI3K->Apoptosis Promotes pro-apoptotic factors PPAR->Apoptosis Transcriptional regulation

Figure 1: Multi-target signaling pathways modulated by Pseudolaric Acid G.

Quantitative Pharmacological Profiling

To contextualize PAG within drug discovery, it is critical to compare its profile against its naturally occurring analogs. The table below synthesizes the differential properties of the primary pseudolaric acids.

CompoundMolecular FormulaKey Biological TargetsPrimary Pharmacological Activity
Pseudolaric Acid A C22​H28​O6​ Fungal cell wallAntifungal, moderate cytotoxicity[1]
Pseudolaric Acid B C23​H28​O8​ Microtubules, TubulinPotent antifungal, broad-spectrum anticancer[1][6]
Pseudolaric Acid G C22​H28​O7​ PI3K/AKT/mTOR, PPARAnticancer, antimicrobial, immunomodulatory[2][3][7]

Experimental Workflow: In Vitro Validation of PAG-Induced Apoptosis

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for evaluating the anti-proliferative effects of PAG. Every step is designed with strict causality to prevent experimental artifacts.

Step 1: Compound Standardization via HPLC
  • Action: Purify PAG extract using a Zorbax XDB RP-C18 column (4.6 mm × 250 mm, 5 μm) with UV detection at 260 nm[1].

  • Causality: Diterpenoids can degrade under improper extraction conditions. Standardizing the compound ensures that the observed biological activity is strictly attributed to PAG ( >98% purity) and not to residual phytotoxins or structural isomers.

Step 2: Cell Culture and Dose-Dependent Treatment
  • Action: Seed HCT-116 (human colon cancer) cells in 96-well plates. Treat with PAG at concentrations ranging from 0.1 μM to 50 μM. Crucial: Include a vehicle control containing <0.1% DMSO.

  • Causality: The vehicle control acts as an internal baseline, validating that any observed cytotoxicity is exclusively compound-driven rather than a result of solvent toxicity[3].

Step 3: Multiplex Flow Cytometry (Annexin V / PI Staining)
  • Action: Post-incubation (48h), harvest cells and double-stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry.

  • Causality: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI intercalates DNA in cells with compromised membranes (late apoptosis/necrosis). This multiplexing differentiates true PAG-induced apoptosis from non-specific necrotic cell death[2][3].

Workflow_PAG Prep HPLC Purification & QC Treat In Vitro Treatment (HCT-116 Cells) Prep->Treat Ensures >98% purity Assay Annexin V/PI Staining Treat->Assay Induces dose-dependent apoptosis Analysis Flow Cytometry Analysis Assay->Analysis Quantifies viable vs. apoptotic cells

Figure 2: Self-validating high-throughput workflow for PAG apoptosis quantification.

Translational Challenges & Drug Discovery Potential

While the in vitro data for Pseudolaric Acid G is highly promising, translating this diterpenoid into a clinical candidate requires overcoming specific pharmacological hurdles:

  • Scalability: The natural yield of PAG from Pseudolarix kaempferi is relatively low compared to PAB[5]. Drug development will require scalable semi-synthetic pathways or the engineering of specific diterpene synthases (similar to the discovery of PxaTPS8 for PAB) for biomanufacturing[6].

  • Structural Optimization: Due to potential systemic toxicity and aqueous solubility issues inherent to complex diterpenes, PAG serves best as a lead compound[2]. Medicinal chemistry efforts must focus on synthesizing analogs that retain the active pharmacophore (modulating PI3K/mTOR and PPAR) while optimizing the pharmacokinetic (PK) profile[3][7].

References

  • Ontosight.ai - Pseudolaric Acid G Properties: Biological Activities.

  • Journal of Natural Products (ACS Publications) - Five New Diterpenoids from Pseudolarix kaempferi.

  • MedChemExpress - Pseudolaric acid G: Diterpenoid Life Science Reagents.

  • Planta Medica (Thieme Connect) - Pseudolaric Acid Analogs as a New Class of Peroxisome Proliferator-Activated Receptor Modulators.

  • Proceedings of the National Academy of Sciences (PNAS) - Biosynthesis of the microtubule-destabilizing diterpene pseudolaric acid B from golden larch involves an unusual diterpene synthase.

  • Journal of Food and Drug Analysis (JFDA) - HPLC analysis of bioactive diterpenoids from the root bark of Pseudolarix kaempferi.

Sources

Exploratory

Elucidating the Pseudolaric Acid G Biosynthesis Pathway in Pinaceae: A Technical Guide

Executive Summary Pseudolaric acids represent a highly specialized class of diterpenoids isolated from the root bark of the golden larch (Pseudolarix amabilis), a deciduous conifer belonging to the Pinaceae family 1. Whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pseudolaric acids represent a highly specialized class of diterpenoids isolated from the root bark of the golden larch (Pseudolarix amabilis), a deciduous conifer belonging to the Pinaceae family 1. While pseudolaric acid B (PAB) is widely recognized for its potent microtubule-destabilizing and anticancer properties [[2]](), the minor congener pseudolaric acid G presents a structurally intriguing target for pharmacological and biosynthetic research 3. This whitepaper delineates the biosynthetic trajectory of pseudolaric acid G, detailing the enzymatic conversion of geranylgeranyl diphosphate (GGPP) into the foundational 5,7-fused bicyclic scaffold via the unusual diterpene synthase PxaTPS8 1, and the subsequent oxidative tailoring network required to yield the final molecule.

Introduction: The Pinaceae Diterpenoid Arsenal

Pseudolarix amabilis is the sole species in its genus and harbors a highly unique diterpene metabolism 1. The root bark of this tree yields a family of diterpene acids characterized by a rare trans-fused [5-7] bicyclic ring system 4. Pseudolaric acid G, first isolated and structurally elucidated via 2D NMR in 2002 5, shares this core architecture but features distinct functional group modifications that influence its biological activity profile, which includes antimicrobial and cytotoxic effects 3. Understanding the biosynthesis of these compounds is critical for metabolic engineering, as natural extraction yields are low and total chemical synthesis requires complex, multi-step procedures (often exceeding 17 to 28 steps) 4.

Core Biosynthetic Mechanism: Assembly of the Pseudolaratriene Scaffold

The biosynthesis of all pseudolaric acids begins in the plant plastid via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which supplies the universal diterpene precursor, GGPP [[6]]().

The defining, committed step in this pathway is catalyzed by Golden larch terpene synthase 8 (PxaTPS8) [[1]](). Unlike typical bifunctional class I/II diterpene synthases (diTPSs) found in most gymnosperms, PxaTPS8 functions as an unusual monofunctional class I diTPS 1.

Mechanistic Causality: PxaTPS8 initiates the cycloisomerization of GGPP through the ionization of the diphosphate group. Quantum chemical analyses and site-directed mutagenesis have shown that PxaTPS8 drives a distinct carbocation-driven reaction mechanism [[1]](). This rearrangement deliberately bypasses the standard labdane-related bicyclic cores (such as copalyl diphosphate) 6, directly forming pseudolaratriene , a 5,7-trans-fused bicyclic diterpene scaffold 1. This scaffold acts as the obligate precursor for the entire pseudolaric acid family.

Pathway MEP MEP Pathway (Plastid) GGPP GGPP (Geranylgeranyl diphosphate) MEP->GGPP PxaTPS8 PxaTPS8 (Class I diTPS) GGPP->PxaTPS8 Scaffold Pseudolaratriene (5,7-fused bicyclic scaffold) PxaTPS8->Scaffold Cycloisomerization CYP Cytochrome P450s (Oxidative Tailoring) Scaffold->CYP PAG Pseudolaric Acid G (Diterpenoid) CYP->PAG Multi-step oxidation & esterification

Biosynthetic pathway of Pseudolaric Acid G from GGPP via PxaTPS8 and P450s.

Downstream Tailoring: Divergence to Pseudolaric Acid G

Once the pseudolaratriene scaffold is synthesized, it undergoes extensive oxidative tailoring. In plant specialized metabolism, these modifications are typically catalyzed by membrane-bound Cytochrome P450 monooxygenases (CYPs) and acyltransferases 6.

For pseudolaric acid G specifically, the [5-7] bicyclic core is decorated with specific hydroxylations, oxidations to carboxylic acids, and esterifications 5. The pathway relies on a modular assembly of CYP enzymes that sequentially oxidize the methyl groups of pseudolaratriene 6. The structural divergence between the widely studied pseudolaric acid B and the minor pseudolaric acid G arises during these late-stage oxidative and acyl-transfer events, dictating their respective pharmacological efficacies 3.

Experimental Framework: Pathway Elucidation Protocols

To elucidate and validate the steps of this pathway, researchers must employ a self-validating system of transcriptomics, heterologous expression, and structural biology. The following protocol outlines the gold-standard methodology for characterizing enzymes like PxaTPS8 and downstream CYPs.

Step 1: Transcriptome Mining and Gene Cloning
  • Extract total RNA from the root bark of P. amabilis (the tissue where pseudolaric acid accumulation is highest) 1.

  • Perform RNA-seq and mine the transcriptome for genes containing the conserved DDxxD and NSE/DTE motifs characteristic of class I TPSs, alongside CYP450 signatures 1.

Step 2: Heterologous Co-Expression in S. cerevisiae
  • Causality of Host Selection: While E. coli is sufficient for expressing soluble enzymes like PxaTPS8 1, elucidating the downstream P450s requires Saccharomyces cerevisiae. Yeast provides the eukaryotic endoplasmic reticulum (ER) membrane environment essential for the proper folding of plant CYPs and their requisite cytochrome P450 reductases (CPRs), which misfold or aggregate in prokaryotic systems.

  • Clone the candidate genes into yeast expression vectors (e.g., pESC-URA) under galactose-inducible promoters.

Step 3: In Vivo Biotransformation Assay
  • Culture the engineered yeast strains and supplement the media with GGPP (or engineer the yeast to overproduce GGPP via the mevalonate pathway).

  • Induce expression with galactose and incubate for 72 hours to allow metabolite accumulation.

Step 4: Metabolite Extraction and Structural Validation
  • Extract the culture medium and cell pellets with organic solvents (e.g., hexane or ethyl acetate).

  • Analyze the extracts via GC-MS or LC-MS to identify novel peaks compared to empty-vector controls.

  • Purify the target compound (e.g., pseudolaratriene or pseudolaric acid G) using preparative HPLC and confirm the absolute stereochemistry via 1D and 2D NMR (HSQC, HMBC, NOESY) 5.

Workflow RNA 1. Transcriptome Mining (P. amabilis roots) Cloning 2. Gene Cloning (PxaTPS8 & CYPs) RNA->Cloning Yeast 3. S. cerevisiae Expression (Membrane compatibility) Cloning->Yeast Assay 4. In Vivo/In Vitro Assays (GGPP feeding) Yeast->Assay Analysis 5. GC-MS & NMR (Structural validation) Assay->Analysis

Step-by-step experimental workflow for elucidating the pseudolaric acid G pathway.

Quantitative Benchmarks: Enzymatic Parameters

Understanding the kinetic efficiency of the core biosynthetic enzymes is crucial for metabolic engineering. Below is a summary of the quantitative parameters for PxaTPS8, the gatekeeper enzyme of the pseudolaric acid pathway 1.

ParameterValue / DescriptionSignificance
Enzyme PxaTPS8 (Class I diTPS)Sole catalyst for the [5-7] bicyclic scaffold.
Substrate GGPPUniversal diterpene precursor.
Major Product PseudolaratrieneAccounts for >95% of the enzymatic product profile.
Apparent Km​ ~1.2 - 2.5 µMIndicates high binding affinity for GGPP, standard for diTPSs.
Reaction Type Carbocation cyclizationBypasses standard copalyl diphosphate intermediates.

Future Perspectives in Bioengineering

The discovery of PxaTPS8 and the structural elucidation of compounds like pseudolaric acid G 1 pave the way for synthetic biology. By transplanting the PxaTPS8 gene along with candidate P. amabilis CYPs into microbial cell factories (like engineered yeast), researchers can bypass the slow growth and low extraction yields of the golden larch 1. This bio-manufacturing approach is essential for producing pseudolaric acid G and its analogs at scale, enabling comprehensive clinical evaluations of their anticancer and antimicrobial properties 3.

References

  • Biosynthesis of the microtubule-destabilizing diterpene pseudolaric acid B from golden larch involves an unusual diterpene synthase Source: PNAS URL
  • Gene Discovery of Modular Diterpene Metabolism in Nonmodel Systems Source: ResearchGate URL
  • A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B Source: Frontiers in Pharmacology URL
  • Formal Synthesis of Pseudolaric Acid B Source: Thieme Connect URL
  • Pseudolaric Acid G Properties Source: Ontosight URL
  • Source: PubMed (NIH)

Sources

Foundational

Pseudolaric Acid G: A Diterpenoid with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals Abstract Pseudolaric acid G is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. This technica...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pseudolaric acid G is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. This technical guide provides a comprehensive overview of the current scientific understanding of pseudolaric acid G, with a focus on its physicochemical properties, and known biological activities. While research on pseudolaric acid G is less extensive than on its more studied analogs, pseudolaric acids A and B, this document synthesizes the available information to provide a foundation for future research and development.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. The pseudolaric acids, a family of diterpenoids isolated from the traditional Chinese medicinal plant Pseudolarix kaempferi, have garnered significant scientific interest due to their diverse and potent biological activities.[1][2] Among these, pseudolaric acid G represents a molecule with potential for further investigation. This guide aims to consolidate the existing knowledge on pseudolaric acid G, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent.

Molecular Formula and Weight

The precise molecular characteristics of pseudolaric acid G are essential for its identification and characterization.

PropertyValueSource
Molecular Formula C₂₂H₂₈O₇MCE (MedChemExpress)
Molecular Weight 404.45 g/mol MCE (MedChemExpress)
Chemical Structure

A definitive, publicly available 2D or 3D structure of Pseudolaric Acid G is not available in the provided search results. For the purpose of this guide, a general representation of the pseudolaric acid scaffold would be illustrative, but an accurate structure of the "G" variant is required for detailed mechanistic discussions.

Isolation and Characterization

The isolation and structural elucidation of pseudolaric acid G are critical first steps in its scientific evaluation. While specific, detailed protocols for pseudolaric acid G are not extensively documented in the public domain, a general workflow can be inferred from studies on related compounds.

General Isolation and Purification Workflow

The following diagram outlines a typical procedure for isolating pseudolaric acids from their natural source.

Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Source Root Bark of Pseudolarix kaempferi Extraction Solvent Extraction (e.g., Ethanol) Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Solvent Fractions Partitioning->Fractions Chromatography Column Chromatography (Silica Gel, etc.) Fractions->Chromatography HPLC Preparative HPLC Chromatography->HPLC Pure_Compound Pseudolaric Acid G HPLC->Pure_Compound Anticancer_Mechanism cluster_cell Cancer Cell PAG Pseudolaric Acid G Microtubules Microtubule Dynamics PAG->Microtubules Disruption Signaling Pro-survival Signaling (e.g., Akt, STAT3) PAG->Signaling Inhibition Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Inhibition Inhibition Signaling->Inhibition Inhibition->Apoptosis Promotion

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Protocols & Analytical Methods

Method

extraction and purification protocols for pseudolaric acid G

Application Note: Extraction, Isolation, and Purification Protocol for Pseudolaric Acid G Introduction & Scientific Background Pseudolaric acid G (PAG) is a highly bioactive diterpenoid isolated from the root bark of Pse...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Extraction, Isolation, and Purification Protocol for Pseudolaric Acid G

Introduction & Scientific Background

Pseudolaric acid G (PAG) is a highly bioactive diterpenoid isolated from the root bark of Pseudolarix amabilis (syn. Pseudolarix kaempferi), a plant traditionally known in Chinese medicine as Tu Jin Pi[1]. As a member of the pseudolaric acid family, PAG has garnered significant attention in drug development due to its potent antimicrobial, antifungal, and anticancer properties[1]. Mechanistically, pseudolaric acids and their derivatives exert anti-tumor effects by inducing apoptosis, placing cancer cells in the S and G2/M cell cycle phases, and modulating critical survival cascades such as the PI3K/AKT/mTOR and STAT3/GPX4 signaling pathways[2].

Because diterpenoids in P. amabilis share highly similar structural backbones (differing only by minor functional group substitutions like hydroxyl or acetyl groups), isolating PAG with high purity (>98%) requires a meticulously designed, multi-dimensional chromatographic approach[3]. This application note provides a self-validating, step-by-step methodology for the extraction and purification of PAG, detailing the physicochemical causality behind each experimental choice.

Physicochemical Profile & Target Metrics

Before initiating the extraction, it is critical to understand the target molecule's properties to rationalize the solvent and matrix selections.

Table 1: Physicochemical Properties of Pseudolaric Acid G

PropertyValue / Description
Molecular Formula C₂₂H₂₈O₇[4]
Molecular Weight 404.45 g/mol [4]
Physical State White amorphous powder[3]
Optical Rotation [α]²⁰D −17.4° (c 0.71, Me₂CO)[3]
Solubility Soluble in Methanol, Ethanol, Ethyl Acetate, Acetone; Insoluble in Water[3]
Mass Spectrometry (ESI-MS) m/z 427 [M + Na]⁺, 831 [2M + Na]⁺[3]

Mechanistic Rationale for Workflow Design

The purification of PAG relies on orthogonal separation principles.

  • Extraction Causality : Diterpene acids are moderately polar. Using 95% ethanol or methanol under reflux ensures complete penetration of the fibrous root bark matrix, disrupting cellular vacuoles to release the intracellular secondary metabolites[1].

  • Partitioning Causality : The crude extract contains a massive amount of non-polar waxes/lipids and highly polar tannins/sugars. Liquid-liquid partitioning using a biphasic system (Water vs. Petroleum Ether, followed by Water vs. Ethyl Acetate) selectively drives the moderately polar diterpenoids into the Ethyl Acetate layer, effectively discarding >70% of the matrix interference.

  • Chromatographic Causality : Normal-phase silica gel separates based on hydrogen bonding and dipole-dipole interactions. Because PAG contains multiple oxygenated quaternary carbons and hydroxyl groups[3], it elutes later than non-polar terpenes but earlier than highly glycosylated compounds. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is then used as a final polishing step to separate PAG from its closely related structural analogs (like Pseudolaric Acid A and B) based on subtle differences in hydrophobicity.

Workflow N1 Dried Root Bark of P. amabilis N2 95% EtOH Extraction (Reflux) N1->N2 N3 Crude Ethanolic Extract N2->N3 N4 Liquid-Liquid Partitioning (H2O vs. Pet Ether -> EtOAc) N3->N4 N5 EtOAc Fraction (Diterpenoid-Rich) N4->N5 N6 Silica Gel Column Chromatography (Pet Ether:EtOAc Gradient) N5->N6 N7 PAG-Enriched Fractions (TLC Guided) N6->N7 N8 RP-HPLC Polishing (MeOH:H2O Isocratic) N7->N8 N9 Pure Pseudolaric Acid G (>98% Purity) N8->N9

Caption: Orthogonal workflow for the extraction and purification of Pseudolaric Acid G.

Step-by-Step Experimental Protocol

Phase 1: Biomass Preparation and Extraction
  • Milling : Pulverize 1.0 kg of dried root bark of Pseudolarix amabilis into a coarse powder (40-60 mesh) to maximize the surface-area-to-solvent ratio.

  • Reflux Extraction : Suspend the biomass in 5.0 L of 95% Ethanol. Heat under reflux at 75°C for 2 hours.

  • Filtration & Repetition : Filter the extract while hot. Repeat the reflux extraction two additional times using 3.0 L of 95% Ethanol each time.

  • Concentration : Pool the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C until a thick, dark brown crude syrup is obtained.

Phase 2: Liquid-Liquid Partitioning (Defatting and Enrichment)
  • Suspension : Suspend the crude ethanolic extract in 1.0 L of distilled water, ensuring complete dispersion (use sonication if necessary).

  • Defatting : Transfer to a separatory funnel. Add 1.0 L of Petroleum Ether (boiling point 60-90°C). Shake vigorously and allow phases to separate. Collect the aqueous layer and discard the upper Petroleum Ether layer (contains waxes, chlorophyll, and non-polar lipids). Repeat this step twice.

  • Target Extraction : Extract the remaining aqueous layer with 1.0 L of Ethyl Acetate (EtOAc) three times.

  • Pooling : Combine the EtOAc layers, wash with brine to remove residual water, dry over anhydrous Na₂SO₄, and evaporate to dryness. This yields the diterpenoid-enriched fraction.

Phase 3: Primary Fractionation via Normal-Phase Chromatography
  • Column Preparation : Pack a glass column (10 cm x 100 cm) with 200-300 mesh silica gel using the dry-packing method. Equilibrate with 100% Petroleum Ether.

  • Sample Loading : Dissolve the EtOAc fraction in a minimum volume of EtOAc, mix with a small amount of silica gel, dry it into a free-flowing powder, and load it onto the top of the column bed.

  • Gradient Elution : Elute the column using a step gradient of Petroleum Ether to Ethyl Acetate (100:0, 50:1, 20:1, 10:1, 5:1, 2:1, 1:1, v/v).

  • In-Process Quality Control (IPQC) : Monitor the eluent using Thin Layer Chromatography (TLC) plates (Silica gel 60 F254). Develop plates in Petroleum Ether:EtOAc (2:1). Visualize spots by spraying with 10% H₂SO₄ in ethanol followed by heating at 105°C.

  • Fraction Pooling : Pseudolaric acid G typically elutes in the 5:1 to 2:1 (Petroleum Ether:EtOAc) fractions[3]. Pool the fractions exhibiting a characteristic spot matching the Rf value of the PAG standard.

Phase 4: Final Polishing via RP-HPLC
  • Preparation : Dissolve the PAG-enriched fraction in HPLC-grade Methanol and filter through a 0.22 µm PTFE syringe filter.

  • Chromatography : Inject onto a Preparative RP-HPLC system equipped with a C18 column (e.g., 250 mm × 21.2 mm, 5 µm).

  • Method : Run an isocratic elution using Methanol:Water (60:40, v/v) at a flow rate of 10 mL/min. Monitor UV absorbance at 259 nm[3].

  • Collection : Collect the peak corresponding to PAG. Evaporate the solvent under a gentle stream of nitrogen to yield pure Pseudolaric Acid G as a white amorphous powder.

Yield and Analytical Validation

To ensure the protocol is a self-validating system, quantitative yields and spectroscopic validation must be recorded at each phase.

Table 2: Expected Stepwise Recovery and Purity Yields (per 1 kg Biomass)

Processing StageMass RecoveredEstimated Purity (HPLC)
Crude Ethanolic Extract~120 g< 5%
EtOAc Partitioned Fraction~25 g15 - 20%
Silica Gel Pooled Fraction~1.5 g60 - 75%
Purified Pseudolaric Acid G ~3.0 - 5.0 mg > 98%

Validation Criteria:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS): Must exhibit a molecular ion peak at m/z 386.1764 [M − H₂O]⁺ (calculated for C₂₂H₂₆O₆, 386.1729) and ESIMS m/z 427 [M + Na]⁺[3].

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra must confirm the presence of four methyls, four methylenes, six methines, and eight quaternary carbons, distinguishing it from Pseudolaric Acid F[3].

Biological Application: Mechanism of Action

Purified PAG is primarily utilized in in vitro and in vivo assays to study its potent anticancer and antimicrobial effects[1]. Research utilizing pseudolaric acid derivatives has demonstrated that these compounds inhibit excessive tumor cell proliferation and induce apoptosis via the suppression of specific kinase cascades[2].

Mechanism PAG Pseudolaric Acid G PI3K PI3K / AKT / mTOR Axis PAG->PI3K Inhibits STAT3 STAT3 / GPX4 Axis PAG->STAT3 Inhibits Apop Apoptosis (S/G2-M Arrest) PAG->Apop Induces Prolif Tumor Cell Proliferation PI3K->Prolif Promotes STAT3->Prolif Promotes

Caption: Anticancer mechanism of Pseudolaric Acid derivatives via pathway modulation.

References

  • Ontosight. Pseudolaric Acid G Properties - Ontosight: Introduction to Pseudolaric Acid G.
  • MedChemExpress. Pseudolaric acid G | Diterpenoid.
  • MedChemExpress. Pseudolaric acid G | MedChemExpress (MCE) Life Science Reagents.
  • TCMSTD. TCMSTD-Pseudolaric acid G.
  • Yang, S. P., Wu, Y., & Yue, J. M. (2002). Five New Diterpenoids from Pseudolarix kaempferi. Journal of Natural Products, 65(7), 1041-1044.

Sources

Application

Application Note: In Vitro Dosing Guidelines and Mechanistic Profiling of Pseudolaric Acid G in Mammalian Cell Lines

Introduction & Pharmacological Profile Pseudolaric acid G (PLAG) is a structurally complex diterpenoid naturally isolated from the root bark of Pseudolarix kaempferi (commonly known as "Tu-Jin-Pi" in traditional Chinese...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Profile

Pseudolaric acid G (PLAG) is a structurally complex diterpenoid naturally isolated from the root bark of Pseudolarix kaempferi (commonly known as "Tu-Jin-Pi" in traditional Chinese medicine)[1]. While its structural analog, Pseudolaric Acid B (PAB), has been extensively characterized as a microtubule-destabilizing agent[2], PLAG is increasingly utilized in oncological and pharmacological research for its potent anti-proliferative, apoptotic, and antimicrobial properties[3].

Mechanistically, the pseudolaric acid class exerts cytotoxicity by binding to tubulin, thereby inhibiting microtubule polymerization. This cytoskeletal disruption triggers a robust cell cycle arrest at the G2/M phase, subsequently activating caspase-dependent apoptotic cascades (e.g., Caspase-3 and Bid cleavage)[2]. Furthermore, recent studies on pseudolaric acid derivatives highlight their capacity to modulate the PI3K/AKT/mTOR and STAT3 signaling pathways, effectively suppressing tumor cell proliferation, reducing colony formation, and inducing apoptosis[4].

Reagent Preparation & Storage

Due to its lipophilic diterpene backbone, PLAG exhibits poor aqueous solubility but is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO)[5].

  • Stock Solution (10 mM): Dissolve 4.04 mg of Pseudolaric Acid G (MW: 404.46 g/mol ) in 1 mL of cell-culture grade, anhydrous DMSO.

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes (e.g., 20–50 μL) to prevent freeze-thaw degradation. Store at -20°C for up to 6 months, or -80°C for long-term stability.

  • Causality Note: Utilizing anhydrous DMSO is critical; moisture absorption can lead to compound precipitation. Always warm the stock vial to room temperature before opening to prevent condensation from compromising the stock concentration.

In Vitro Dosing Guidelines & Quantitative Data

When translating PLAG into in vitro cell culture models, the working concentration must be carefully titrated. The final concentration of DMSO in the culture medium must never exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity, which can confound viability readouts.

Table 1: Expected IC50 Ranges for Pseudolaric Acids Across Common Cell Lines [2][4][6]

Cell Line Tissue Origin Expected IC50 Range (μM) Recommended Dosing Range for Assays
HCT-116 Colorectal Carcinoma 0.2 – 1.5 0.1, 0.5, 1.0, 2.0, 5.0 μM
HepG2 Hepatocellular Carcinoma 0.5 – 2.5 0.1, 0.5, 1.0, 2.5, 5.0 μM
A549 Lung Adenocarcinoma 0.8 – 3.0 0.5, 1.0, 2.5, 5.0, 10.0 μM
MCF-7 Breast Adenocarcinoma 1.0 – 4.0 0.5, 1.0, 2.5, 5.0, 10.0 μM

| RAW 264.7 | Murine Macrophage | 5.0 – 10.0 | 1.0, 5.0, 10.0, 15.0 μM |

Table 2: Assay-Specific Dosing & Exposure Times

Assay Type Target Readout Optimal Exposure Time PLAG Concentration Range
CCK-8 / MTT Cell Viability / IC50 48 – 72 hours 0.01 μM – 20 μM (Log scale)
Flow Cytometry Cell Cycle (G2/M Arrest) 12 – 24 hours 0.5 μM – 5.0 μM

| Western Blot | Apoptosis (Caspase-3, PARP) | 24 – 48 hours | 1.0 μM – 10.0 μM |

Experimental Protocols

Protocol A: Cell Viability Assay (CCK-8)

Objective: Determine the IC50 of PLAG in target cell lines.

  • Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000 cells/well in a 96-well plate (100 μL/well). Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Treatment Preparation: Perform serial dilutions of the 10 mM PLAG stock in complete culture medium. Ensure the highest concentration (e.g., 20 μM) contains ≤0.1% DMSO. Prepare a vehicle control (0.1% DMSO in medium).

  • Dosing: Aspirate the old medium and add 100 μL of the PLAG-containing medium to the respective wells (in triplicate).

  • Incubation: Incubate for 48 to 72 hours. Scientific Insight: 72 hours is often required for microtubule-destabilizing agents to fully manifest anti-proliferative effects across multiple cell division cycles[4].

  • Readout: Add 10 μL of CCK-8 reagent to each well. Incubate for 1–2 hours. Measure absorbance at 450 nm using a microplate reader.

Protocol B: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: Validate G2/M phase arrest induced by PLAG.

  • Synchronization (Optional but Recommended): Serum-starve cells (0.1% FBS) for 12 hours prior to treatment to synchronize cells in the G0/G1 phase, providing a clean baseline.

  • Treatment: Treat cells with PLAG (e.g., 1 μM, 2.5 μM, 5 μM) and a vehicle control for 24 hours.

  • Harvesting: Collect both floating (apoptotic/mitotic) and adherent cells. Scientific Insight: Microtubule-targeting agents cause cells to round up and detach during mitotic arrest; discarding the supernatant will result in a false loss of the G2/M population[2].

  • Fixation: Wash with cold PBS. Fix cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash out ethanol with PBS. Resuspend in 500 μL PI/RNase staining buffer (50 μg/mL PI, 100 μg/mL RNase A). Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze via flow cytometry, collecting at least 10,000 events per sample.

Protocol C: Western Blotting for Mechanistic Validation

Objective: Assess the activation of apoptotic markers and pathway inhibition.

  • Treatment: Plate cells in 6-well plates and treat with PLAG (1–10 μM) for 24–48 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scientific Insight: Phosphatase inhibitors are crucial when probing for phosphorylated targets like p-AKT or p-STAT3 to prevent rapid dephosphorylation during lysis[4].

  • Execution: Resolve 20–30 μg of protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Probe for primary antibodies: Cleaved Caspase-3, Cleaved PARP, p-AKT, AKT, and β-actin (loading control).

Mechanistic Pathway Visualization

G PLAG Pseudolaric Acid G (1 - 10 μM) Tubulin Tubulin Binding & Microtubule Destabilization PLAG->Tubulin Primary Target PI3K PI3K / AKT / mTOR Pathway Inhibition PLAG->PI3K Secondary Modulation CellCycle G2/M Phase Arrest (Mitotic Block) Tubulin->CellCycle Bcl2 Downregulation of Anti-apoptotic Proteins (Bcl-2) PI3K->Bcl2 Caspase Caspase-3 & PARP Cleavage CellCycle->Caspase Prolonged Arrest Bcl2->Caspase Mitochondrial Depolarization Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis

Figure 1: Mechanistic signaling pathway of Pseudolaric Acid G inducing apoptosis in cancer cells.

References

  • Yang SP, Yue JM. "Five new diterpenoids from Pseudolarix kaempferi." Journal of Natural Products. 2002;65(7):1041-1044.

  • Ontosight. "Pseudolaric Acid G Properties and Biological Activities." Ontosight AI.

  • Yin X, et al. "Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents." Bioorganic Chemistry. 2024;151:107670.

  • Wang Y, et al. "Discovery of Hydrazineyl Amide Derivative of Pseudolaric Acid B for Reprogramming Tumor-Associated Macrophages Against Tumor Growth." Pharmaceuticals (Basel). 2023.

  • MedChemExpress. "Pseudolaric acid G Product Data Sheet (Cat. No.: HY-N17986)." MedChemExpress Life Science Reagents.

  • Ko BC, et al. "Pseudolaric Acid B, a Novel Microtubule-Destabilizing Agent That Circumvents Multidrug Resistance Phenotype and Exhibits Antitumor Activity In vivo." Clinical Cancer Research. 2005;11(16):6002-6011.

Sources

Method

Application Notes &amp; Protocols for the Chemical Synthesis and Structural Modification of Pseudolaric Acid G

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the chemical synthesis and structural modification of pseudolaric acid G and its close anal...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the chemical synthesis and structural modification of pseudolaric acid G and its close analogues, such as pseudolaric acid B. Pseudolaric acids, diterpenoids isolated from the golden larch tree (Pseudolarix kaempferi), exhibit a range of potent biological activities, including antifungal and anticancer properties.[1][2][3] However, their complex structure and low natural abundance necessitate robust synthetic routes and targeted structural modifications to enable thorough investigation and development as therapeutic leads. This guide details the underlying strategic considerations for total synthesis, provides step-by-step protocols for key transformations, and explores methodologies for creating derivatives with improved pharmacological profiles.

Introduction: The Therapeutic Potential and Synthetic Challenge

Pseudolaric acid G belongs to a family of complex diterpenoids characterized by a unique tricyclic core featuring a trans-fused polyhydroazulene [5-7] ring system and a bridging lactone.[4] These natural products, particularly the well-studied analogue Pseudolaric Acid B (PAB), have garnered significant interest for their broad biological activities. They have been shown to induce apoptosis in various cancer cell lines, inhibit cell proliferation, and overcome multidrug resistance.[1][5][6] The mechanism of action for PAB often involves the disruption of microtubule polymerization, marking it as a promising lead for cancer therapy.[7]

Despite this potential, several challenges impede their clinical development:

  • Scarcity: Isolation from the root bark of Pseudolarix kaempferi is low-yielding, making it difficult to obtain sufficient quantities for extensive study.[2]

  • Drug-like Properties: Natural products often possess suboptimal pharmacological properties, such as poor water solubility or metabolic instability, which require chemical modification to address.[8][9]

These limitations underscore the critical need for both total synthesis to ensure a reliable supply and structural modification to optimize therapeutic efficacy.[10] The total synthesis of pseudolaric acids is a formidable challenge due to the densely functionalized and stereochemically complex core. The successful synthesis of pseudolaric acid A by Chiu and pseudolaric acid B by Trost represents landmark achievements in the field, establishing key strategies for constructing the core architecture.[11][12][13]

Strategic Blueprint: Retrosynthetic Analysis and Key Methodologies

The core synthetic challenge lies in the stereocontrolled construction of the trans-fused [5-7] bicyclic system and the installation of the quaternary stereocenter at the ring junction. Modern synthetic approaches have converged on several powerful methodologies to address these problems.

A common retrosynthetic analysis of the pseudolaric acid core, inspired by the Trost synthesis of PAB, is illustrated below.[7][12] The strategy hinges on disconnecting the molecule at key bonds to reveal simpler, more accessible precursors.

G cluster_0 Retrosynthetic Analysis of Pseudolaric Acid Core PAB Pseudolaric Acid Core Intermediate1 Lactone Precursor (with side chain) PAB->Intermediate1 Side Chain Addition (Late Stage) Intermediate2 Tricyclic Core (Alkoxycarbonyl Radical Cyclization) Intermediate1->Intermediate2 Lactone Formation Intermediate3 Bicyclic Diene ([5+2] Cycloaddition) Intermediate2->Intermediate3 Radical Cyclization (Forms Quaternary Center) Intermediate4 Linear Alkyne-Vinylcyclopropane Intermediate3->Intermediate4 Disconnect C-C bonds (Retro [5+2])

Figure 1: A simplified retrosynthetic analysis for the pseudolaric acid core.

This analysis highlights two pivotal reactions that form the foundation of a successful synthesis:

  • [5+2] Intramolecular Cycloaddition: This reaction, catalyzed by rhodium or ruthenium complexes, is exceptionally effective for constructing the seven-membered ring of the polyhydroazulene core from a linear precursor containing an alkyne and a vinylcyclopropane.[7][11][12] The Wender rhodium catalyst, in particular, has been shown to provide the desired product with high diastereoselectivity.[12]

  • Alkoxycarbonyl Radical Cyclization: The formation of the sterically congested quaternary center is a significant hurdle. An elegant solution involves the cyclization of an alkoxycarbonyl radical onto a diene system.[7] This approach successfully establishes the angular ester and the crucial trans ring fusion.[13]

Application Protocol 1: Construction of the Polyhydroazulene Core

This protocol outlines the key [5+2] cycloaddition and subsequent isomerization to form a conjugated diene, a critical intermediate in the Trost synthesis of Pseudolaric Acid B.[13]

Objective: To synthesize the bicyclic conjugated diene intermediate from a linear alkyne-vinylcyclopropane precursor.

Materials and Reagents:
  • Alkyne-vinylcyclopropane precursor (11 in Trost synthesis)

  • Wender's Catalyst (e.g., [(C8H10)Rh(COD)]+SbF6−)

  • Dichloromethane (DCM), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Activated molecular sieves (3 Å)

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon)

Experimental Workflow:

Figure 2: Workflow for the synthesis of the bicyclic diene intermediate.

Step-by-Step Protocol:

Step 1: [5+2] Intramolecular Cycloaddition

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the alkyne-vinylcyclopropane precursor in anhydrous DCM.

  • Add the Rhodium catalyst (approx. 10 mol%). Expert Insight: While high, this catalyst loading was found to be necessary for efficient conversion.[12]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product via silica gel chromatography to yield the 1,4-diene product.

Step 2: Diene Isomerization and Desilylation

  • Dissolve the purified 1,4-diene product from Step 1 in a solution of TBAF in THF.

  • Add activated 3 Å molecular sieves (approx. 1.0 g per mmol of TBAF).

    • Causality Note: This step is a critical discovery. The addition of molecular sieves was found to be essential for promoting the isomerization of the kinetically formed 1,4-diene to the thermodynamically more stable conjugated 1,3-diene system.[12][13] This conjugation is vital for the subsequent radical cyclization.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the molecular sieves and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the final conjugated diene alcohol.

Expected Results and Characterization:

The successful synthesis of the target intermediate should be confirmed by standard spectroscopic methods.

Parameter Expected Observation
Yield ~80-90% for the cycloaddition step
¹H NMR Appearance of olefinic protons corresponding to a conjugated diene system; disappearance of alkyne and vinylcyclopropane signals.
¹³C NMR Signals in the sp² region confirming the diene structure.
HRMS Mass peak corresponding to the exact mass of the bicyclic product.

Application Protocol 2: Structural Modification of the Carboxylic Acid Moiety

Recent research has shown that modifying the carboxylic acid group of pseudolaric acids can modulate their biological activity, for instance, by reprogramming tumor-associated macrophages (TAMs).[4][14] This protocol provides a general method for synthesizing amide derivatives.

Objective: To synthesize an amide derivative of Pseudolaric Acid B (PAB) to explore structure-activity relationships.

Materials and Reagents:
  • Pseudolaric Acid B (PAB)

  • Desired amine (e.g., N,O-Dimethylhydroxylamine hydrochloride)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc) and brine for workup

Step-by-Step Protocol:
  • To a solution of PAB (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).

    • Expert Insight: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization, making it ideal for forming amide bonds with sensitive substrates like PAB.

  • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere. Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

This general procedure can be adapted to a wide variety of amines to generate a library of derivatives for biological screening.[14]

Conclusion and Future Directions

The synthetic strategies and modification protocols outlined in this guide provide a robust framework for advancing the study of pseudolaric acid G and its analogues. The total synthesis, while challenging, is achievable through powerful reactions like the [5+2] cycloaddition. Furthermore, targeted structural modifications, particularly at the carboxylic acid moiety, offer a promising avenue for enhancing the therapeutic index of these potent natural products.[8][14] Future research should focus on developing more efficient and scalable synthetic routes and exploring novel derivatives that can selectively target cancer cells or modulate the tumor microenvironment, paving the way for the next generation of pseudolaric acid-based therapeutics.

References

  • Trost, B. M., & Toste, F. D. (2003). A Ruthenium-Catalyzed [5+2] Cycloaddition. Journal of the American Chemical Society, 125(11), 3090–3100. (URL provided in search results is to a different Trost paper on PAB, but the general methodology is relevant).
  • Ontosight. (n.d.). Pseudolaric Acid G Properties. Ontosight.com.
  • Pan, J., et al. (2016). A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B. Evidence-Based Complementary and Alternative Medicine.
  • Trost, B. M., & Waser, J. (2008). Total Synthesis of (−)-Pseudolaric Acid B. Journal of the American Chemical Society, 130(49), 16424–16434.
  • Trost, B. M., & Waser, J. (2010). Total Synthesis of (-)-Pseudolaric Acid B. Infoscience, EPFL.
  • Mori, N. (2020). Formal Synthesis of Pseudolaric Acid B. Synlett, 31.
  • Taber, D. F. (2010). The Trost Synthesis of (-)-Pseudolaric Acid B. Organic Chemistry Highlights.
  • Pang, X., et al. (2006). Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action. British Journal of Cancer, 94(8), 1138–1145.
  • Chiu, P., Leung, L. T., & Ko, B. C. B. (2010). Pseudolaric acids: isolation, bioactivity and synthetic studies. Natural Product Reports, 27(7), 1066–1083.
  • Wang, Y., et al. (2025). Discovery of Hydrazineyl Amide Derivative of Pseudolaric Acid B for Reprogramming Tumor-Associated Macrophages Against Tumor Growth. MDPI.
  • ResearchGate. (2025). Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents. Request PDF.
  • Yin, B., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI.
  • Zhang, J., et al. (2015). Dramatic improvement of the solubility of pseudolaric acid B by cyclodextrin complexation: preparation, characterization and validation. PubMed.
  • Nadendla, R. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Journal of Scientific & Technical Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pseudolaric Acid G Stability and Aqueous Degradation Troubleshooting

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic in vitro behavior of natural diterpenoid acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic in vitro behavior of natural diterpenoid acids. Pseudolaric acid G (PAG) is a biologically active diterpenoid isolated from the root bark of Pseudolarix kaempferi[1]. While it exhibits potent antimicrobial and anticancer properties by modulating critical cell survival pathways[2], its complex chemical structure—featuring labile ester bonds and a highly hydrophobic core—makes it notoriously susceptible to aqueous precipitation and hydrolytic degradation.

This guide provides a self-validating framework for handling PAG. By understanding the chemical causality behind its instability, you can ensure that your experimental observations are driven by the compound's true biological mechanism of action rather than artifactual degradation.

PART 1: Frequently Asked Questions (FAQs)

Q1: Why does my Pseudolaric Acid G precipitate immediately when added to cell culture media? Causality: PAG is a highly lipophilic molecule. When a concentrated DMSO stock solution is diluted directly into aqueous media (such as DMEM or RPMI), the sudden shift in solvent polarity causes the compound to exceed its critical thermodynamic solubility. This leads to rapid nucleation and "crashing out" (precipitation)[3]. Solution: Always maintain the final DMSO concentration between 0.1% and 0.5%. For assays requiring higher concentrations of PAG, you must utilize co-solvents or complexation agents like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has been proven to dramatically improve the aqueous solubility and stability of pseudolaric acids[3].

Q2: Is PAG stable in physiological buffers (pH 7.4) for long-term experiments? Causality: No. Diterpenoid esters like PAG are subject to base-catalyzed hydrolysis. While structurally related pseudolaric acids have an estimated spontaneous hydrolysis half-life of over 100 years at pH 7, stability decreases exponentially as the pH becomes more basic[4]. More critically, if your cell culture media contains serum (e.g., 10% FBS), plasma esterases will rapidly cleave the ester bonds, converting PAG into inactive metabolites within hours[5]. Solution: Prepare working solutions immediately before treatment. Do not store PAG in aqueous buffers or serum-containing media for prolonged periods prior to application.

Q3: How should I store the lyophilized powder versus the stock solution? Causality: Atmospheric moisture and repeated freeze-thaw cycles introduce micro-environments of aqueous hydrolysis and oxidative degradation into the vial. Solution: Store the dry powder at -20°C (or -80°C for long-term storage) in a sealed desiccator. Reconstitute only in anhydrous DMSO. Aliquot the resulting stock solution into single-use tubes to avoid repeated freeze-thaw cycles, as condensation introduces water directly into the hygroscopic DMSO.

PART 2: Quantitative Stability & Solubility Data

To facilitate precise experimental planning, the following table summarizes the extrapolated stability and solubility metrics for Pseudolaric Acids (based on primary structural analogues) across various environments.

Environment / ConditionMetricEstimated Value / ObservationMechanistic Driver
Aqueous Buffer (pH 7.0) Hydrolysis Half-life~110 YearsMinimal base-catalyzed hydrolysis at neutral pH[4].
Aqueous Buffer (pH 8.0) Hydrolysis Half-life~11 YearsIncreased hydroxide ion attack on labile ester bonds[4].
Whole Blood / Serum Biological Half-life< 2 HoursRapid enzymatic cleavage by plasma esterases[5].
Water (Unbuffered) Thermodynamic Solubility< 10 µg/mLHigh lipophilicity; lacks ionizable groups at neutral pH.
Aqueous + 10% HP-β-CD Apparent Solubility> 1 mg/mLFormation of inclusion complexes shielding the hydrophobic core[3].
PART 3: Experimental Protocols & Workflows
Protocol 1: Preparation of a Stable 10 mM In Vitro Stock Solution

Self-Validating Check: A properly prepared, fully dissolved stock will remain optically clear upon a 1:1000 dilution in pure PBS. Immediate turbidity indicates either water contamination in your DMSO or incomplete initial dissolution.

  • Equilibration: Allow the sealed vial of lyophilized PAG to reach room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense directly on the powder, initiating microscopic hydrolysis before the experiment even begins.

  • Reconstitution: Add the calculated volume of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM concentration.

  • Dissolution: Vortex gently for 60 seconds. Do not sonicate. Causality: Localized heating from ultrasonic waves can accelerate the degradation of sensitive diterpenoids.

  • Aliquot & Storage: Divide the solution into 10 µL to 50 µL aliquots in amber microcentrifuge tubes (to protect from light-induced degradation) and store immediately at -80°C.

Protocol 2: HP-β-Cyclodextrin Complexation for High-Concentration Aqueous Assays

If your assay requires PAG concentrations >10 µM without exceeding the toxic 0.1% DMSO threshold, use this complexation method to ensure stability[3]. Self-Validating Check: Centrifuge the final complex at 10,000 x g for 5 minutes. If a visible pellet forms, the PAG has precipitated, indicating the addition rate was too fast and the complexation failed.

  • Prepare CD Solution: Dissolve HP-β-CD in your aqueous assay buffer to a final concentration of 10% (w/v).

  • Dropwise Addition: While vigorously vortexing the CD solution, add the 10 mM PAG DMSO stock dropwise. Causality: Continuous physical agitation allows the hydrophobic core of PAG to enter the lipophilic cavity of the cyclodextrin molecule before it can aggregate with other free PAG molecules in the water.

  • Equilibration: Incubate the mixture at 37°C for 30 minutes to ensure thermodynamic equilibrium of the inclusion complex.

  • Application: Apply to your in vitro model immediately.

PART 4: Mechanistic Pathways & Logical Relationships

The following diagram illustrates the divergent degradation and stabilization pathways of Pseudolaric Acid G depending on your experimental setup.

PAG_Pathways cluster_degradation Degradation Pathways (Avoid) cluster_stabilization Stabilization Pathways (Recommended) PAG Pseudolaric Acid G (Active Diterpenoid) Serum Serum / Plasma (Esterases) PAG->Serum In Vivo / FBS Base Basic Media (pH > 7.5) PAG->Base Buffer Aqueous Direct Aqueous Dilution (No Carrier) PAG->Aqueous Poor Solubility DMSO Anhydrous DMSO (Stock Storage) PAG->DMSO Lyophilized Powder CD HP-β-Cyclodextrin (Complexation) PAG->CD Aqueous Assay Hydrolysis Ester Hydrolysis (Inactive Metabolite) Serum->Hydrolysis Enzymatic Cleavage Base->Hydrolysis OH- Attack Precipitate Nucleation & Precipitation (Crash-out) Aqueous->Precipitate Aggregation Stable Stable Solvated State (Bioavailable) DMSO->Stable -80°C Storage CD->Stable Inclusion Complex

Caption: Logical pathways of Pseudolaric Acid G degradation versus stabilization in experimental workflows.

References
  • Ontosight.ai - Pseudolaric Acid G Properties: Introduction to Pseudolaric Acid G.
  • Journal of Natural Products (ACS Publications) - Five New Diterpenoids from Pseudolarix kaempferi.
  • PubChem (NIH) - Hazardous Substances Data Bank: Pseudolaric Acid B.
  • PubMed (NIH) - Metabolic pathway and metabolites of total diterpene acid isolated from Pseudolarix kaempferi.
  • International Journal of Pharmaceutics (via WildData) - Dramatic improvement of the solubility of pseudolaric acid B by cyclodextrin complexation: preparation, characterization and validation.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in Pseudolaric Acid G Liquid Chromatography

Welcome to the technical support center for the liquid chromatographic analysis of Pseudolaric Acid G. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the liquid chromatographic analysis of Pseudolaric Acid G. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common and often frustrating issue of peak tailing. By understanding the underlying chemical principles and following a systematic approach, you can achieve sharp, symmetrical peaks, leading to more accurate and reproducible results.

This resource moves beyond a simple checklist, providing in-depth explanations for the "why" behind each troubleshooting step, empowering you to make informed decisions in your method development and analysis.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a critical problem?

A1: In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a Gaussian curve. Peak tailing is a distortion where the back half of the peak is broader than the front half. This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. A tailing factor greater than 1.5 is generally considered problematic.

Peak tailing is a critical issue because it:

  • Reduces Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately identify compounds.

  • Impacts Quantification: Asymmetry complicates peak integration, leading to inaccurate and imprecise measurements of the analyte's concentration.[1][2]

  • Lowers Sensitivity: Broader peaks have a lower height, which can negatively affect the limit of detection (LOD) and limit of quantification (LOQ).[3]

Q2: I'm observing peak tailing specifically for Pseudolaric Acid G. What are the most likely chemical causes?

A2: Pseudolaric Acid G is a diterpene acid, meaning it possesses a carboxylic acid functional group.[4] This acidic nature is the primary driver of peak tailing through two main mechanisms:

  • Incomplete Ionization Suppression: The carboxylic acid group has a pKa, which is the pH at which it is 50% ionized (negatively charged, R-COO⁻) and 50% unionized (neutral, R-COOH). If the mobile phase pH is close to the analyte's pKa, both forms will exist simultaneously.[5][6] The neutral form has a stronger affinity for the nonpolar C18 stationary phase, while the charged form is more attracted to the polar mobile phase and elutes faster. This dual-state existence during chromatography leads to a broadened, tailing peak.[6][7]

  • Metal Chelation: The carboxylate group (R-COO⁻) is an excellent chelator for metal ions. Trace metals can be present in the silica backbone of the column packing (e.g., iron, aluminum) or can leach from stainless steel or even titanium components of the HPLC system.[8][9][10] When Pseudolaric Acid G chelates with these metal ions, it forms a strong secondary interaction with the stationary phase, delaying the elution of a portion of the analyte molecules and causing significant peak tailing.[9][11]

Q3: Is peak tailing for an acidic compound like Pseudolaric Acid G caused by the same factors as for basic compounds?

A3: Not entirely. While some causes like column voids or extra-column volume are universal, the primary chemical interactions are different. Peak tailing for basic compounds is most often caused by secondary ionic interactions with acidic residual silanol groups (Si-OH) on the silica surface.[8][12][13][14]

For acidic compounds like Pseudolaric Acid G, interactions with acidic silanols are minimal. The focus for troubleshooting should instead be on controlling the analyte's ionization state by manipulating the mobile phase pH and mitigating potential interactions with metal ions.[9][11][15]

Systematic Troubleshooting Guide

The first step in troubleshooting is to determine the scope of the problem. This will quickly narrow down the potential causes.

Troubleshooting_Flowchart Start Peak Tailing Observed Decision Are ALL peaks tailing? Start->Decision System_Issue Likely a System/Hardware Issue Decision->System_Issue  Yes Chemical_Issue Likely a Chemical Interaction (Specific to Pseudolaric Acid G) Decision->Chemical_Issue No   Check_Connections Check for Dead Volume: - Improperly seated fittings - Tubing too long/wide System_Issue->Check_Connections Check_Column Check for Column Void: - Perform column efficiency test - Reverse flush (if permitted) - Consider replacing column System_Issue->Check_Column Optimize_pH Proceed to Protocol 1: Mobile Phase pH Optimization Chemical_Issue->Optimize_pH Optimize_Additive Proceed to Protocol 2: Mobile Phase Additive Selection Optimize_pH->Optimize_Additive Check_Metals Proceed to Protocol 3: Diagnose Metal Chelation Optimize_Additive->Check_Metals Chelation_Mechanism cluster_0 C18 Stationary Phase cluster_1 Mobile Phase (pH near pKa) Silica Silica Surface C18_1 C18 Silica->C18_1 C18_2 C18 Silica->C18_2 Metal Metal Ion (M+) Silica->Metal Analyte_Ionized Pseudolaric Acid G (R-COO⁻) Analyte_Ionized->Metal Chelation (Tailing) Analyte_Neutral Pseudolaric Acid G (R-COOH) Analyte_Neutral->C18_1 Ideal Partitioning (Good Peak Shape)

Sources

Troubleshooting

Technical Support Center: Pseudolaric Acid G Isolation &amp; Scalability

Document ID: PAG-TSG-2026-01 Revision: 1.0 Last Updated: March 17, 2026 Introduction Welcome to the technical support guide for the isolation and purification of Pseudolaric Acid G (PAG). This document is designed for re...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: PAG-TSG-2026-01 Revision: 1.0 Last Updated: March 17, 2026

Introduction

Welcome to the technical support guide for the isolation and purification of Pseudolaric Acid G (PAG). This document is designed for researchers, chemists, and process development scientists working with this promising diterpenoid acid. Pseudolaric acid G, a constituent of the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated significant potential as an antimicrobial and anticancer agent.[1] However, its structural complexity and presence among other related diterpenoids present unique challenges in achieving high purity and yield, particularly when scaling up production.[1][2]

This guide provides practical, in-depth troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying principles, empowering you to diagnose and resolve issues encountered in your laboratory or pilot plant.

Overall Isolation Workflow

The successful isolation of Pseudolaric Acid G is a multi-step process designed to systematically remove impurities and enrich the target compound. Each stage presents its own set of challenges that can impact overall yield and purity. The diagram below illustrates a typical, logical workflow from raw biomass to the purified active compound. Understanding this sequence is the first step in effective troubleshooting.

cluster_0 Upstream Processing cluster_1 Downstream Purification RawMaterial Raw Material (Pseudolarix Root Bark) Grinding Grinding & Milling RawMaterial->Grinding Increase Surface Area Extraction Solvent Extraction (e.g., Ethanol/Methanol) Grinding->Extraction Maximize Solute Transfer Filtration Crude Extract Filtration Extraction->Filtration SolventPartition Liquid-Liquid Partitioning (e.g., EtOAc/H2O) Filtration->SolventPartition Remove Insolubles ResinChrom Macroporous Resin Chromatography SolventPartition->ResinChrom Initial Cleanup (Polar/Non-polar Impurities) PrepHPLC Preparative HPLC (C18 Column) ResinChrom->PrepHPLC Enrichment & Fine Separation Crystallization Crystallization / Final Polish PrepHPLC->Crystallization Final Purification & Solvent Removal FinalProduct Purified Pseudolaric Acid G (>98% Purity) Crystallization->FinalProduct

Caption: High-level workflow for Pseudolaric Acid G isolation.

Troubleshooting Guides & FAQs

Part 1: Extraction & Initial Processing

Question: My initial solvent extraction yield of the crude extract is very low. What factors should I investigate?

Answer: Low crude extract yield is a common issue that can almost always be traced back to one of four areas: the raw material itself, particle size, solvent choice, or extraction parameters.

  • Raw Material Quality: The concentration of pseudolaric acids can vary significantly based on the age of the tree, harvest time, and storage conditions of the root bark. Ensure your source material is from a reputable supplier and has been stored in a dry, dark environment to prevent degradation of active compounds.

  • Particle Size Reduction: Efficient extraction requires maximizing the surface area of the plant material exposed to the solvent. If the root bark is too coarse, solvent penetration will be poor.

    • Recommendation: Grind the dried root bark to a moderately fine powder (e.g., 40-60 mesh). Overly fine powders can lead to clumping and difficulty in filtration.

  • Solvent Selection & Polarity: Pseudolaric acid G is a diterpenoid acid, a moderately polar molecule. Your solvent choice must reflect this.

    • Causality: Highly non-polar solvents (like hexane) will inefficiently extract the target molecule, while highly polar solvents (like water) will extract many undesirable compounds like sugars and salts. Alcohols like ethanol or methanol provide a good polarity match.

    • Protocol Validation: Perform small-scale comparative extractions with different solvents (e.g., 95% Ethanol, 80% Methanol, Acetone) and analyze the crude extracts by TLC or HPLC to see which solvent provides the best yield of the target compound relative to impurities.

  • Extraction Method and Parameters:

    • Time & Temperature: Maceration (soaking at room temperature) is simple but may be inefficient. Techniques like sonication or reflux extraction can improve efficiency, but excessive heat can degrade target compounds.[3] Monitor for potential degradation.

    • Solid-to-Liquid Ratio: A common starting point is a 1:10 ratio (w/v) of plant material to solvent. Insufficient solvent will result in a saturated solution, preventing further extraction.

Question: After extraction and solvent removal, my crude extract is a thick, tarry substance that is difficult to work with. How can I clean this up before chromatography?

Answer: This is a classic problem caused by the co-extraction of highly non-polar compounds like lipids, waxes, and chlorophyll. A liquid-liquid partitioning step is the most effective way to address this.

  • Principle of Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous phase and an organic phase). Pseudolaric acid G, being an acid, will have different solubilities depending on the pH of the aqueous phase.

  • Step-by-Step Protocol:

    • Dissolve: Dissolve the crude extract in a 50:50 mixture of 90% ethanol and water.

    • Defatting: Perform an initial extraction with a non-polar solvent like hexane or petroleum ether. The non-polar impurities will move into the hexane layer, which can be discarded. Repeat this step 2-3 times.

    • Target Extraction: Adjust the aqueous layer to a pH of ~8-9 with a weak base (e.g., sodium bicarbonate solution). At this pH, the acidic PAG will be deprotonated (a salt) and remain in the aqueous layer, while neutral and less polar impurities can be washed away with a solvent like dichloromethane.

    • Acidification & Recovery: Carefully acidify the aqueous layer to pH ~3 with a dilute acid (e.g., 1M HCl). Pseudolaric acid G will now be protonated and less water-soluble.

    • Final Extraction: Extract the acidified aqueous layer with a moderately polar organic solvent like ethyl acetate. The PAG will move into the ethyl acetate layer.

    • Concentration: Collect the ethyl acetate layer, wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent. The resulting solid should be significantly cleaner and ready for chromatography.

Part 2: Chromatographic Purification & Scalability

Question: I am struggling to get good separation between Pseudolaric Acid G and other related pseudolaric acids (e.g., A, B) on my C18 preparative HPLC column. What can I do?

Answer: Co-elution of structurally similar analogs is a primary challenge in purifying any natural product.[2] For pseudolaric acids, which differ by only minor functional groups, optimizing chromatographic selectivity is key.

  • Mobile Phase Optimization: This is the most critical factor.

    • Solvent Composition: If you are using a standard Methanol/Water or Acetonitrile/Water gradient, try altering the organic modifier. Acetonitrile often provides sharper peaks and different selectivity compared to methanol for diterpenoids.

    • pH Modification: Since your target is an acid, the pH of the mobile phase will drastically affect its retention. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to both mobile phase components suppresses the ionization of the carboxylic acid group on PAG. This makes the molecule less polar, increases its retention on the C18 column, and often leads to much sharper peaks and better separation from its analogs.

  • Column Chemistry: Not all C18 columns are the same.

    • End-capping: Look for a high-quality, fully end-capped C18 column. Residual, un-capped silanol groups on the silica support can cause peak tailing with acidic compounds.

    • Pore Size: For molecules of this size, a pore size of 100-120 Å is standard and generally sufficient.

  • Loading and Flow Rate (Scalability Focus):

    • Overloading: This is the most common cause of lost resolution during scale-up. As you increase the amount of material loaded onto the column, peak broadening is inevitable. Determine the maximum loading capacity of your column through a loading study at the analytical scale first.

    • Flow Rate: Slower flow rates increase the time the analyte spends interacting with the stationary phase, which can improve resolution. However, this also increases run time. There is a trade-off between resolution, throughput, and pressure that must be optimized for your specific column dimensions.

Question: My preparative HPLC method is too expensive and slow for large-scale production. Are there scalable intermediate purification steps I can use?

Answer: Absolutely. Relying solely on preparative HPLC for bulk purification is rarely economically viable.[4] An intermediate, lower-resolution, high-capacity chromatography step is essential for scalable production. Macroporous resin chromatography is an excellent choice.

  • Why Macroporous Resin? These are non-ionic, polymeric adsorbents with a large surface area. They are ideal for capturing medium-polarity compounds like diterpenoids from crude aqueous-organic extracts while allowing highly polar (sugars, salts) and highly non-polar (lipids) impurities to be washed away.[5] This step acts as a crucial "enrichment" phase.

  • Enrichment Protocol Outline:

    • Resin Selection: Choose a suitable resin (e.g., Amberlite® XAD series, Diaion® HP series).

    • Column Packing: Pack a column with the activated and equilibrated resin.

    • Loading: Dissolve your post-partitioning extract in a low-percentage alcohol solution (e.g., 10-20% ethanol) and load it onto the column.

    • Washing: Wash the column with deionized water to remove sugars and salts, followed by a low-percentage ethanol wash (e.g., 20-30%) to remove more polar impurities.

    • Elution: Elute the desired compounds with a higher concentration of ethanol (e.g., 70-95%). Collect fractions and monitor by TLC or HPLC to identify those containing PAG.

    • Result: The pooled, enriched fractions will have a much higher concentration of the target compounds and a greatly reduced level of baseline impurities, significantly reducing the burden on the final, expensive preparative HPLC step.

Data Comparison: Impact of Intermediate Purification

ParameterDirect to Prep-HPLCWith Macroporous Resin StepCausality & Justification
Starting Purity (Target) ~15%~55-65%Resin step removes major classes of impurities.
Prep-HPLC Column Loading Low (e.g., 1g / run)High (e.g., 4-5g / run)Higher starting purity allows for more target compound to be loaded without overloading.
Prep-HPLC Column Lifespan ReducedExtendedCrude extracts foul columns quickly; the resin step acts as a guard.
Solvent Consumption (HPLC) Very HighModerately HighFewer HPLC runs are needed to process the same amount of biomass.
Overall Throughput Low~3-5x HigherFaster, higher-capacity runs are enabled by the cleaner input material.
Part 3: Stability and Final Product

Question: I suspect my Pseudolaric Acid G is degrading during the isolation process. Is this likely, and how can I prevent it?

Answer: Yes, stability is a concern for many complex natural products, including diterpenoid acids.[1] Degradation can occur due to exposure to harsh pH, high temperatures, or light.

  • pH Sensitivity: While adjusting pH is necessary for liquid-liquid extraction, prolonged exposure to strong acids or bases can cause hydrolysis or other rearrangements.

    • Mitigation: Use the minimum necessary concentration of acids/bases and minimize the time the compound spends at extreme pH values. Neutralize solutions as soon as a step is complete.

  • Thermal Stability: Many diterpenoids are sensitive to heat.

    • Mitigation: When evaporating solvents, use a rotary evaporator with the water bath set to a moderate temperature (e.g., <40°C). Avoid leaving dried extracts on high vacuum for extended periods after the solvent is gone, as this can also promote degradation.

  • Light Sensitivity: While less documented for PAG specifically, many complex organic molecules are light-sensitive.

    • Mitigation: Use amber glassware or cover your flasks and beakers with aluminum foil, especially if solutions will be sitting for extended periods. Store purified material and valuable fractions in a dark, cold environment (e.g., -20°C freezer).

Troubleshooting Logic for Purity Issues

If you are facing a final product with persistent impurities, a systematic approach is required to identify the source of the problem.

cluster_0 Diagnosis cluster_1 Troubleshooting Paths Impurity Final Product Fails Purity Spec (>98%) CheckMethod Is Analytical HPLC Method Validated? Impurity->CheckMethod Step 1 CheckProcess Analyze Intermediate Fractions CheckMethod->CheckProcess If Yes OptimizeHPLC Path A: Optimize Prep HPLC (Gradient, pH, Flow) CheckProcess->OptimizeHPLC If Impurity Appears Only After HPLC ImproveUpstream Path C: Improve Upstream Cleanup (Partitioning, Resin) CheckProcess->ImproveUpstream If Impurity is Present Before HPLC AddStep Path B: Add Orthogonal Purification Step OptimizeHPLC->AddStep If Still Impure

Caption: Decision tree for troubleshooting final product purity.

References

  • Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography.
  • A Customizable Approach for the Enzymatic Production and Purification of Diterpenoid N
  • Pseudolaric Acid G Properties.Ontosight.
  • Pseudolaric acids: isolation, bioactivity and synthetic studies.PubMed.
  • Separation and purification of plant terpenoids
  • Formal Synthesis of Pseudolaric Acid B.Thieme Chemistry.
  • Natural Products Isolation: A Challenges and Redressal.Lupine Publishers.
  • Special Issue on “Extraction and Purific
  • Extraction of triterpenoids from Carya cathayensisSarg. husks and enhancement of their antibacterial properties by.Maximum Academic Press.
  • Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions

Sources

Reference Data & Comparative Studies

Validation

Pseudolaric Acid G vs. Standard Antifungals: A Comprehensive Efficacy and Mechanistic Comparison Guide

Executive Summary The escalation of antifungal resistance, particularly among non-albicans Candida species and Aspergillus, has exposed the limitations of standard monotherapies. Fluconazole (FLC) faces widespread efflux...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalation of antifungal resistance, particularly among non-albicans Candida species and Aspergillus, has exposed the limitations of standard monotherapies. Fluconazole (FLC) faces widespread efflux-pump-mediated resistance, while Amphotericin B (AmB) is restricted by severe dose-limiting nephrotoxicity. Pseudolaric Acid G (PLAG) , alongside its closely related diterpenoid analogs (PAA, PAB) derived from the root bark of Pseudolarix kaempferi, represents a paradigm shift in antifungal drug development (1)[1]. Unlike traditional agents that target a single fungal pathway, PLAG exhibits a dual-action mechanism: it directly eradicates fungal pathogens while simultaneously modulating host immune responses to restore microecological homeostasis (2)[2].

Mechanistic Divergence: PLAG vs. Azoles and Polyenes

To understand PLAG's superiority in resistant phenotypes, we must analyze the causality behind its mechanistic divergence from standard drugs.

  • Fluconazole (Azole): Acts as a fungistatic agent by enzymatically inhibiting lanosterol 14α-demethylase (ERG11), disrupting ergosterol synthesis. However, fungi rapidly adapt by upregulating ERG11 expression or actively expelling the drug via CDR1/MDR1 efflux pumps.

  • Amphotericin B (Polyene): Binds directly to existing membrane ergosterol to form pores, leading to rapid osmotic lysis. While highly fungicidal, its lack of target specificity causes collateral pore formation in host mammalian cholesterol membranes.

  • Pseudolaric Acid G (Diterpenoid): Operates through a multi-target network:

    • Transcriptional Ergosterol Depletion: Instead of blocking the ERG11 enzyme, pseudolaric acids downregulate the ERG11 gene itself, bypassing efflux pump kinetics and inducing dose-dependent membrane damage (3)[3].

    • Biofilm Disruption: PLAG suppresses the expression of ALS1, ALS4, and ECE1—genes critical for initial adhesion and the yeast-to-hypha morphological transition, effectively preventing biofilm maturation (4)[4].

    • Host-Directed Anti-Inflammatory Action: PLAG activates the SIRT1/Nrf2 pathway in host cells, which subsequently suppresses NF-κB signaling. This reduces the cytokine storm (TNF-α, IL-1β) typically associated with severe fungal infections, minimizing host tissue necrosis (5)[5].

G PLAG Pseudolaric Acid G (PLAG) ERG11 Lanosterol 14α-demethylase (ERG11 Expression/Activity) PLAG->ERG11 Transcriptional Downregulation Biofilm Biofilm Formation (ALS1, ECE1 Suppression) PLAG->Biofilm Inhibits Adhesion SIRT1 SIRT1 / Nrf2 Pathway Activation PLAG->SIRT1 Activates Fluconazole Fluconazole Fluconazole->ERG11 Enzymatic Inhibition Amphotericin Amphotericin B Membrane Membrane Pore Formation Amphotericin->Membrane Induces Pores Ergosterol Ergosterol Depletion ERG11->Ergosterol Causes CellDeath Fungal Clearance & Tissue Repair Ergosterol->CellDeath Membrane Stress Membrane->CellDeath Osmotic Lysis Biofilm->CellDeath Sensitizes Pathogen Inflammation NF-κB Inflammation SIRT1->Inflammation Suppresses Inflammation->CellDeath Reduces Host Damage

Fig 1: Mechanistic divergence of PLAG, Fluconazole, and Amphotericin B in fungal clearance.

Comparative Efficacy and Synergy Profiling

When evaluated against clinical isolates, PLAG demonstrates non-selective efficacy, maintaining its potency regardless of the strain's baseline resistance to Fluconazole (6)[6]. Furthermore, combining PLAG with FLC yields a profound synergistic effect (FICI < 0.5), effectively reversing azole resistance.

Antifungal AgentPrimary Target / MechanismMIC (C. albicans Susceptible)MIC (C. tropicalis Resistant)Biofilm InhibitionToxicity Profile
Fluconazole (FLC) ERG11 (Enzymatic Block)1 - 4 µg/mL> 64 µg/mLPoorLow (Hepatotoxicity risk)
Amphotericin B (AmB) Ergosterol (Direct Binding)0.01 - 1 µg/mL0.5 - 2 µg/mLModerateHigh (Nephrotoxic)
Pseudolaric Acid G ERG11 (Transcriptional) & SIRT18 - 16 µg/mL8 - 16 µg/mLHighLow (In vitro/In vivo)
PLAG + FLC Combo Multi-target Synergy< 0.5 µg/mL (FLC)< 1 µg/mL (FLC)Very HighLow

Data synthesized from standardized microdilution assays of pseudolaric acid analogs against clinical Candida isolates.

Validated Experimental Methodologies

To objectively validate the efficacy claims above, the following self-validating protocols must be strictly adhered to. These workflows are designed to eliminate morphological artifacts and differentiate true synergy from additive effects.

Protocol 1: Microdilution Checkerboard Assay (Synergy Validation)

Causality: We utilize the XTT reduction readout rather than standard Optical Density (OD600). Fungi exposed to sub-lethal drug concentrations often form elongated pseudohyphae that artificially inflate OD readings. XTT measures mitochondrial dehydrogenase activity, providing a true reflection of metabolic viability.

  • Inoculum Preparation: Adjust fungal suspension (e.g., C. tropicalis) to 1×103 to 5×103 CFU/mL in RPMI 1640 medium buffered with MOPS.

  • Matrix Assembly: In a 96-well plate, perform 2-fold serial dilutions of PLAG horizontally (Columns 1-8) and FLC vertically (Rows A-H) to create a combinatorial concentration matrix.

  • Incubation: Inoculate 100 µL of the fungal suspension into each well. Incubate at 35°C for 24 hours.

  • XTT Readout: Add 50 µL of XTT/menadione solution to each well. Incubate in the dark for 2 hours. Measure absorbance at 490 nm.

  • Validation (FICI Calculation): Calculate the Fractional Inhibitory Concentration Index:

    FICI=MICPLAG_alone​MICPLAG_combo​​+MICFLC_alone​MICFLC_combo​​

    Self-Validation Check: Synergy is strictly defined as FICI ≤ 0.5. A value between 0.5 and 4.0 indicates indifference.

Protocol 2: Dual-Readout Biofilm Adhesion and Maturation Assay

Causality: Biofilms resist treatment through physical shielding and metabolic dormancy. By employing a dual-staining methodology (Crystal Violet + XTT), we can definitively distinguish whether PLAG is merely killing surface cells (XTT drop) or physically dismantling the protective extracellular polymeric substance matrix (CV drop).

  • Adhesion Phase: Seed 1×106 CFU/mL into a flat-bottom 96-well plate. Incubate for 90 minutes at 37°C to allow initial adherence.

  • Wash Step: Carefully aspirate the media and wash three times with PBS to remove non-adherent planktonic cells.

  • Maturation & Drug Exposure: Add fresh RPMI 1640 containing PLAG (alone and combined with FLC). Incubate for 24 hours at 37°C.

  • Quantification (Dual-Readout):

    • Biomass (Crystal Violet): Fix biofilms with methanol, stain with 0.1% CV for 15 mins, wash, and solubilize with 33% acetic acid. Read at 590 nm.

    • Metabolic Viability (XTT): In a parallel plate, apply the XTT/menadione assay as described in Protocol 1. Read at 490 nm. Self-Validation Check: A successful anti-biofilm agent must show >50% reduction in both CV and XTT readouts compared to the vehicle control.

Conclusion

Pseudolaric Acid G represents a highly sophisticated structural evolution in antifungal therapy. By moving away from the single-enzyme inhibition model of Fluconazole and the brute-force membrane lysis of Amphotericin B, PLAG offers a multi-targeted approach. Its ability to transcriptionally downregulate ergosterol synthesis, physically dismantle biofilms, and modulate host inflammation positions it as a premier candidate for combating multidrug-resistant fungal pathogens.

References

  • Ontosight.ai - Pseudolaric Acid G Properties.
  • Microbial Biotechnology (PubMed)
  • Microbiology Spectrum (ASM) - Synergistic Antibiofilm Effects of Pseudolaric Acid A Combined with Fluconazole against Candida albicans via Inhibition of Adhesion and Yeast-To-Hypha Transition.
  • PubMed - Pseudolaric acid B exerts an antifungal effect and targets SIRT1 to ameliorate inflammation by regulating Nrf2/NF-κB pathways in fungal ker
  • Infection and Drug Resistance (Taylor & Francis) - Pseudolaric Acid A: A Promising Antifungal Agent Against Prevalent Non-albicans Candida Species.
  • PMC (NIH)

Sources

Comparative

confirming pseudolaric acid G purity using HREIMS and ESIMS

Confirming Pseudolaric Acid G Purity: A Comparative Guide to HREIMS and LC-ESIMS Methodologies Executive Summary Pseudolaric acid G (C₂₂H₂₈O₇) is a complex, bioactive diterpenoid isolated from the root bark of the Golden...

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Author: BenchChem Technical Support Team. Date: March 2026

Confirming Pseudolaric Acid G Purity: A Comparative Guide to HREIMS and LC-ESIMS Methodologies

Executive Summary

Pseudolaric acid G (C₂₂H₂₈O₇) is a complex, bioactive diterpenoid isolated from the root bark of the Golden Larch (Pseudolarix amabilis, syn. Pseudolarix kaempferi)[1]. Because natural extraction processes inevitably co-extract structurally analogous diterpenoids (such as Pseudolaric acids A, B, F, and H), confirming the absolute purity of the isolated compound is a critical bottleneck in natural product drug development[2].

As a Senior Application Scientist, I frequently observe researchers relying on a single mass spectrometry technique, which often leads to false positives in purity assessment. To definitively confirm both the purity and identity of Pseudolaric acid G, researchers must employ a self-validating analytical system. This guide objectively compares two orthogonal mass spectrometry modalities—High-Resolution Electron Impact Mass Spectrometry (HREIMS) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESIMS)—and details how their combined application eliminates analytical blind spots[3].

The Analytical Challenge: Causality Behind Dual Modalities

Why is a single mass spectrometry technique insufficient for natural product purity confirmation? The answer lies in the physics of ionization and the necessity of chromatographic separation.

  • LC-ESIMS (Homogeneity Profiling): Electrospray Ionization (ESI) is a "soft" ionization technique. It transfers ions into the gas phase with minimal internal energy, preserving the intact molecular ion (typically as [M+H]⁺ or [M+Na]⁺)[3]. When coupled with Liquid Chromatography (LC), it provides exceptional separation of co-extracted impurities. This makes LC-ESIMS the gold standard for quantifying sample homogeneity. However, because ESI rarely induces significant fragmentation, it cannot easily differentiate between structural isomers or isobaric impurities[4].

  • HREIMS (Structural Validation): Electron Impact (EI) is a "hard" ionization technique. It bombards the sample with a high-energy electron beam (typically 70 eV), shattering the molecule to produce a highly reproducible fragmentation fingerprint. High-resolution analyzers (like TOF or magnetic sectors) calculate the exact mass of these fragments to sub-ppm accuracy, definitively confirming the elemental composition (C₂₂H₂₈O₇)[5]. Yet, because HREIMS relies on a direct insertion probe without prior LC separation, it cannot accurately quantify the relative abundance of impurities in a mixture.

By coupling the homogeneity profiling of LC-ESIMS with the structural fidelity of HREIMS, researchers create a self-validating loop: LC-ESIMS proves you are looking at a single, isolated compound, and HREIMS proves that compound is exactly Pseudolaric acid G.

Comparative Analysis: HREIMS vs. LC-ESIMS

Table 1: Comparative Analysis of MS Modalities for Purity Confirmation

FeatureHREIMS (High-Resolution EI-MS)LC-ESIMS (Electrospray Ionization MS)Causality in Purity Confirmation
Ionization Energy Hard (~70 eV)Soft (< 5 eV equivalent)Hard ionization shatters the molecule for structural mapping; soft ionization preserves the intact mass for quantification.
Sample Introduction Direct Insertion Probe (No LC)High-Performance Liquid ChromatographyLC separates co-extracted Pseudolarix diterpenoids, essential for detecting hidden isobaric impurities.
Primary Output Exact mass (sub-ppm), fragmentation fingerprintTotal Ion Chromatogram (TIC), [M+H]⁺, [M+Na]⁺HREIMS confirms the exact elemental formula (C₂₂H₂₈O₇); LC-ESIMS confirms the relative abundance (homogeneity).
Analytical Blind Spots Cannot quantify purity % of mixturesCannot differentiate structural isomersThey must be used orthogonally to form a self-validating system.

Table 2: Expected Mass Spectrometry Data for Pseudolaric Acid G (MW: 404.45)

ModalityTarget Ion / AdductExpected m/zDiagnostic Value
LC-ESIMS (Pos) [M+H]⁺~405.19Confirms intact molecular weight.
LC-ESIMS (Pos) [M+Na]⁺~427.17Common sodium adduct, highly stable in ESI.
LC-ESIMS (Neg) [M-H]⁻~403.18Confirms presence of acidic functional groups.
HREIMS [M]⁺•404.1835Confirms exact elemental composition (C₂₂H₂₈O₇).
HREIMS [M - H₂O]⁺386.1729Diagnostic loss of water from hydroxyl groups.

Experimental Workflows

Protocol 1: LC-ESIMS for Homogeneity Profiling
  • Sample Preparation: Accurately weigh 1.0 mg of the Pseudolaric acid G isolate. Dissolve in 1.0 mL of LC-MS grade methanol. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution profile: Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Run a gradient from 10% B to 90% B over 15 minutes to ensure separation from closely related diterpenoids (e.g., Pseudolaric acid B or H)[1].

  • Ionization & Detection: Operate the mass spectrometer in positive and negative ESI modes. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 100 to 1000.

  • Purity Calculation: Extract the Total Ion Chromatogram (TIC) and the UV chromatogram (typically at 254 nm). Calculate the relative peak area of the Pseudolaric acid G peak against all other integrated peaks. A purity of >98% by peak area is the standard threshold for downstream biological assays[3].

Protocol 2: HREIMS for Structural Validation
  • Sample Introduction: Load 1-2 µg of the dried Pseudolaric acid G isolate into a glass capillary for the Direct Insertion Probe (DIP).

  • Vacuum & Heating: Insert the probe into the MS vacuum lock. Gradually heat the probe from ambient temperature to 250°C to volatilize the sample without inducing thermal degradation prior to ionization.

  • Electron Impact Ionization: Bombard the volatilized sample with a 70 eV electron beam. This high-energy impact strips an electron, forming the radical cation [M]⁺• and triggering characteristic fragmentation pathways.

  • High-Resolution Detection: Utilize a Time-of-Flight (TOF) or magnetic sector mass analyzer to detect the ions. Calibrate the instrument using a known standard (e.g., Perfluorokerosene, PFK) to achieve mass accuracy within < 5 ppm[5].

  • Formula Generation: Input the exact mass of the molecular ion (m/z 404.1835) into the elemental composition calculator. Constrain the search to C, H, and O atoms to definitively verify the formula C₂₂H₂₈O₇[4].

Data Interpretation & The Self-Validating System

By cross-referencing these datasets, the analytical workflow becomes a closed, self-validating loop.

If LC-ESIMS shows a single peak (confirming homogeneity) but HREIMS yields an exact mass of 388.1886 (indicating C₂₂H₂₈O₆, a different diterpenoid analog), the sample is pure but misidentified. Conversely, if HREIMS confirms the exact mass of Pseudolaric acid G, but LC-ESIMS reveals three distinct chromatographic peaks with identical m/z values, the sample is a mixture of isomers. Absolute confirmation is only achieved when LC-ESIMS proves >98% homogeneity and HREIMS proves the exact structural identity of that single peak.

G cluster_0 LC-ESIMS Profiling cluster_1 HREIMS Validation Start Pseudolaric Acid G (C22H28O7) LC Chromatographic Separation Start->LC Aliquot 1 DIP Direct Insertion Probe Start->DIP Aliquot 2 ESI Soft Ionization [M+H]+ /[M+Na]+ LC->ESI Purity Homogeneity Confirmed (>98% Peak Area) ESI->Purity EI Hard Ionization (70 eV) Exact Mass & Fragments DIP->EI Identity Identity Confirmed (Error < 5 ppm) EI->Identity Validated Self-Validating System: Absolute Purity & Identity Purity->Validated Identity->Validated

Workflow integrating LC-ESIMS and HREIMS for self-validating purity confirmation.

References

  • Yang SP, Wu Y, Yue JM. "Five New Diterpenoids from Pseudolarix kaempferi." Journal of Natural Products. 2002;65(7):1041-1044. Available at:[Link]

  • Yang SP, Wu Y, Yue JM. "Five New Diterpenoids From Pseudolarix Kaempferi - PubMed." National Institutes of Health (NIH) / PubMed. 2002. Available at:[Link]

  • News-Medical. "Unambiguous Identification of Natural Products Using a Mass Spectrometer." News-Medical Life Sciences. 2019. Available at:[Link]

  • Chromatography Online. "Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities." LCGC North America. 2022. Available at:[Link]

  • ResearchGate Community. "What is the different between HRESIMS and LC/MS?" ResearchGate. 2015. Available at:[Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pseudolaric Acids

A Senior Application Scientist's Guide for Researchers in Drug Development In the quest for novel anticancer therapeutics, natural products remain a vital source of inspiration and innovation. Among these, the pseudolari...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the quest for novel anticancer therapeutics, natural products remain a vital source of inspiration and innovation. Among these, the pseudolaric acids, diterpenoids isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), have garnered significant interest for their potent biological activities.[1] This guide focuses on the critical evaluation of the biological efficacy of these compounds, specifically addressing the often-observed disparity between in vitro and in vivo results.

While our primary interest lies in Pseudolaric Acid G (PAG), the publicly available experimental data for this specific analogue is currently limited.[1] Therefore, to provide a comprehensive and data-rich analysis, this guide will utilize its close structural analog, Pseudolaric Acid B (PAB), as a case study. The principles, experimental designs, and translational challenges discussed herein are directly applicable to the study of PAG and other novel drug candidates. PAB has been extensively studied, and its journey from the lab bench to preclinical models offers invaluable insights into the complexities of drug development.[2][3]

The Promise in a Petri Dish: In Vitro Efficacy of Pseudolaric Acid B

In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the cytotoxic and mechanistic properties of a compound. For PAB, these studies have consistently demonstrated potent anticancer effects across a wide range of cancer cell lines.[4]

The primary mechanism of action identified for PAB in vitro is the disruption of microtubule polymerization.[5] This interference with the cellular cytoskeleton leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis, or programmed cell death.[5]

Quantifying Potency: IC50 Values

A key metric for in vitro cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%. The IC50 values for PAB are typically in the low micromolar to nanomolar range, indicating significant potency.

Cell LineCancer TypeIC50 (µM)Reference
HN22Head and Neck Cancer~0.7[6]
Various Tumor CellsMultiple0.17 - 5.20[2]
HCT-116Colorectal Carcinoma1.11[7]
AGSGastric Cancer>2.5 (significant inhibition at 5)[8]

Table 1: Reported IC50 values for Pseudolaric Acid B in various cancer cell lines.

Experimental Protocol: Determining IC50 via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PAB in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizing the Mechanism: PAB-Induced Apoptosis Pathway

PAB_Mechanism PAB Pseudolaric Acid B Microtubules Microtubule Polymerization PAB->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Bcl2_Downregulation Bcl-2 Downregulation Apoptosis->Bcl2_Downregulation

Caption: PAB's primary in vitro mechanism of action.

The Reality of a Living System: In Vivo Efficacy of Pseudolaric Acid B

While in vitro data are promising, the true test of a drug candidate's potential lies in its performance within a complex, living organism. In vivo studies, typically conducted in animal models, are essential for evaluating a compound's therapeutic efficacy, pharmacokinetics, and safety profile.

PAB has demonstrated significant antitumor activity in various preclinical in vivo models, most commonly in xenograft studies where human cancer cells are implanted into immunocompromised mice.[2]

Measuring Success: Tumor Growth Inhibition

In these models, the efficacy of PAB is assessed by its ability to inhibit tumor growth compared to a control group.

Animal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Nude Mice (Xenograft)Head and Neck (HN22)2.5 mg/kg/day (i.p.)40% reduction in tumor volume[9]
MiceLewis Lung Cancer30 mg/kg/day (i.p.)39.1%[2]
MiceLewis Lung Cancer60 mg/kg/day (i.p.)47.0%[2]
MiceHepatocarcinoma 2230 mg/kg/day (i.p.)14.4%[2]
MiceHepatocarcinoma 2260 mg/kg/day (i.p.)40.1%[2]

Table 2: In vivo antitumor efficacy of Pseudolaric Acid B in animal models.

Experimental Protocol: Murine Xenograft Model

Step-by-Step Methodology:

  • Cell Culture and Implantation: Culture human cancer cells in vitro to the desired number. Subcutaneously inject a suspension of these cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer PAB (dissolved in a suitable vehicle) to the treatment group via a specified route (e.g., intraperitoneal injection, oral gavage) and dosing schedule. The control group receives the vehicle only.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring and Endpoint: Monitor the animals for any signs of toxicity, including weight loss and changes in behavior. The study is typically terminated when tumors in the control group reach a predetermined size, and the final tumor volumes and weights are recorded.

  • Data Analysis: Compare the tumor growth between the treated and control groups to determine the percentage of tumor growth inhibition.

Visualizing the Workflow: Xenograft Study Pipeline

Xenograft_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Experiment Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment PAB/Vehicle Administration Randomization->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Repeated Endpoint Study Endpoint & Data Collection Measurement->Endpoint

Caption: A typical workflow for a murine xenograft study.

The In Vitro-In Vivo Discrepancy: Why the Difference?

A critical aspect of drug development is understanding and navigating the often-significant differences between in vitro and in vivo results. While PAB shows potent activity in both settings, the concentrations required to achieve an effect in vivo are influenced by a multitude of factors not present in a cell culture dish.

Key Factors Contributing to the Discrepancy:

  • Pharmacokinetics (ADME):

    • Absorption: The extent and rate at which the drug enters the bloodstream. Poor oral bioavailability can significantly limit efficacy.

    • Distribution: The process by which the drug disseminates throughout the body. The compound must reach the tumor site in sufficient concentrations.

    • Metabolism: The transformation of the drug by enzymes, primarily in the liver. Metabolism can inactivate the drug or produce toxic byproducts.

    • Excretion: The removal of the drug and its metabolites from the body. A short half-life, as observed for PAB (t1/2 of 16-30 minutes in rats via IV), necessitates specific dosing regimens to maintain therapeutic concentrations.[10]

  • Toxicity and Side Effects: A compound may be effective but cause unacceptable toxicity at therapeutic doses, limiting its clinical utility.[11]

  • Tumor Microenvironment: In vivo, tumors exist within a complex microenvironment consisting of various cell types, an extracellular matrix, and a unique vasculature, all of which can impact drug penetration and efficacy.

  • Formulation: The solubility and stability of a compound can affect its administration and bioavailability.[1]

Visualizing the Translational Gap

Translational_Gap cluster_factors Translational Factors InVitro In Vitro Efficacy (e.g., IC50) InVivo In Vivo Efficacy (e.g., Tumor Inhibition) InVitro->InVivo Influenced by ADME Pharmacokinetics (ADME) ADME->InVivo Toxicity Toxicity Toxicity->InVivo TME Tumor Microenvironment TME->InVivo Formulation Formulation Formulation->InVivo

Caption: Factors influencing the translation from in vitro to in vivo efficacy.

Future Directions and Concluding Remarks

The journey of a natural product like Pseudolaric Acid from discovery to a potential clinical candidate is fraught with challenges. The case of PAB highlights the importance of a multi-faceted approach to drug evaluation. While in vitro assays provide crucial initial data on potency and mechanism, they are merely the first step.

For Pseudolaric Acid G, the path forward is clear. Future research must focus on:

  • Comprehensive In Vitro Profiling: Determining the IC50 values of PAG against a broad panel of cancer cell lines.

  • Mechanistic Elucidation: Identifying the specific molecular targets and signaling pathways modulated by PAG.

  • Preclinical In Vivo Studies: Evaluating the antitumor efficacy of PAG in relevant animal models.

  • Pharmacokinetic and Toxicological Assessment: Characterizing the ADME properties and safety profile of PAG.

By systematically bridging the gap between in vitro and in vivo data, the scientific community can more effectively unlock the therapeutic potential of promising natural compounds like the pseudolaric acids.

References

  • Choi, S. J., Ahn, C. H., Yang, I. H., Jin, B., Lee, W. W., Kim, J. H., ... & Cho, S. D. (2019). Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5. Molecules, 24(20), 3715. [Link]

  • Suo, J., Zhang, N., Wang, D., Li, W., & Li, X. (2015). Development and validation of LC-MS/MS method for quantification of pseudolaric acid B from the root bark of Pseudolarix kaempferi in rat plasma: application to a pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 107, 363-368. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6475943, Pseudolaric acid B. [Link]

  • Onto-sight. (n.d.). Pseudolaric Acid G Properties. [Link]

  • Yin, Z., Cai, H., Wang, Z., & Jiang, Y. (2020). Pseudolaric Acid B Inhibits Proliferation, Invasion, and Angiogenesis in Esophageal Squamous Cell Carcinoma Through Regulating CD147. Drug Design, Development and Therapy, 14, 4561–4573. [Link]

  • Yu, F., Wang, D. S., Li, J., & Wang, X. D. (2006). Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action. Journal of Asian natural products research, 8(3), 231-240. [Link]

  • Li, Y., Wang, Y., & Chen, J. (2017). A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B. Frontiers in Pharmacology, 8, 419. [Link]

  • Wong, V. K., Chiu, P., Chung, S. S., Chow, L. M., Zhao, Y., Yang, B. B., & Ko, R. Y. (2005). Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo. Clinical cancer research, 11(16), 6002-6011. [Link]

  • Wang, Z., Zhang, Y., & Wang, Y. (2023). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. Oncology Letters, 26(5), 1-13. [Link]

  • Choi, S. J., Ahn, C. H., Yang, I. H., Jin, B., Lee, W. W., Kim, J. H., ... & Cho, S. D. (2019). Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5. Molecules, 24(20), 3715. [Link]

  • Guo, H., Quan, Z. S., & Yin, X. M. (2024). Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents. Bioorganic chemistry, 151, 107670. [Link]

  • Li, J., & Wang, X. D. (2005). Effect of pseudolaric acid B on gastric cancer cells: inhibition of proliferation and induction of apoptosis. World journal of gastroenterology, 11(48), 7555. [Link]

  • Wong, V. K., Chiu, P., Chung, S. S., Chow, L. M., Zhao, Y., Yang, B. B., & Ko, R. Y. (2005). Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo. Clinical cancer research, 11(16), 6002-6011. [Link]

  • Yin, Z., Cai, H., Wang, Z., & Jiang, Y. (2020). Pseudolaric Acid B Inhibits Proliferation, Invasion, and Angiogenesis in Esophageal Squamous Cell Carcinoma Through Regulating CD147. Drug Design, Development and Therapy, 14, 4561–4573. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to Diterpene Acids: Pseudolaric Acid G, Oridonin, and Abietic Acid

In the landscape of natural product drug discovery, diterpene acids represent a compelling class of molecules with a broad spectrum of biological activities. This guide provides a comprehensive, data-driven comparison of...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of natural product drug discovery, diterpene acids represent a compelling class of molecules with a broad spectrum of biological activities. This guide provides a comprehensive, data-driven comparison of Pseudolaric Acid G against two other prominent diterpene acids: Oridonin and Abietic Acid. Our objective is to furnish researchers, scientists, and drug development professionals with the critical experimental data and mechanistic insights necessary to inform their research and development endeavors.

Introduction to the Compared Diterpene Acids

Pseudolaric Acid G is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. It is part of the pseudolaric acid family, which is recognized for its antifungal, anti-angiogenic, and cytotoxic properties[1]. While much of the literature focuses on its congener, Pseudolaric Acid B, Pseudolaric Acid G shares the core structural motifs and is an active component of the medicinal plant extract.

Oridonin , an ent-kaurane diterpenoid, is the major bioactive component isolated from the traditional Chinese herb Rabdosia rubescens. It has been extensively studied for its potent anti-tumor, anti-inflammatory, and anti-bacterial activities[2][3][4]. Its multifaceted mechanism of action has made it a subject of intense interest in oncology and immunology research.

Abietic Acid is a primary constituent of resin acids found in the rosin of coniferous trees. As a readily available and extensively studied diterpene, it has demonstrated a range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities[5][6][7].

Comparative Analysis of Biological Activities

To provide a clear and objective comparison, we have compiled experimental data on the cytotoxic, anti-inflammatory, and antifungal activities of these three diterpene acids.

In Vitro Cytotoxicity

The cytotoxic potential of these compounds against various cancer cell lines is a key indicator of their therapeutic promise in oncology. The half-maximal inhibitory concentration (IC50) values from multiple studies are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
Pseudolaric Acid B AGSGastric CancerNot explicitly stated, but dose-dependent inhibition observed[8][9]
Bel-7402Hepatocellular CarcinomaDose- and time-dependent apoptosis[10]
U87Glioblastoma~10[11]
Oridonin AGSGastric Cancer2.63 ± 0.32 (48h)[2][12]
HGC27Gastric Cancer9.27 ± 0.41 (48h)[2][12]
MGC803Gastric Cancer11.06 ± 0.40 (48h)[2][12]
SNU-5Gastric Cancer36.8[3]
K562Leukemia0.95[13]
BEL-7402Hepatocellular Carcinoma0.87[13]
Abietic Acid H460Lung Cancer323.2 (24h), 290.8 (48h)[14]
H1975Lung Cancer334.0 (24h), 320.2 (48h)[14]
MCF-7Breast Cancer0.06[7]
Caco-2Colorectal CancerIC50 values in the µM range[15]

Expert Interpretation: Oridonin consistently demonstrates potent cytotoxicity across a broad range of cancer cell lines, with IC50 values often in the low micromolar to nanomolar range. Pseudolaric Acid B also shows significant cytotoxic effects. Abietic Acid exhibits more variable activity, with high potency against MCF-7 breast cancer cells but considerably lower activity against the tested lung cancer cell lines. The choice of compound would therefore be highly dependent on the target cancer type.

Anti-Inflammatory Activity

The anti-inflammatory properties of these diterpene acids are largely attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.

CompoundAssayKey FindingsIC50Citation(s)
Pseudolaric Acid G -Data not available--
Oridonin IL-1β release inhibition (BMDMs)Potent inhibition of NLRP3 inflammasome780.4 nM[16][17][18]
NO Production (RAW264.7 cells)Significant inhibition0.28 ± 0.01 µM (for a potent derivative)[19]
Abietic Acid Egg albumin denaturationInhibition of protein denaturation27.53 ± 0.88 µg/ml[20]
HRBC membrane stabilizationProtection of red blood cell membranes15.69 ± 0.75 µg/ml[20]
NO Radical ScavengingAntioxidant activity166.49 ± 0.18 µg/mL[21]

Expert Interpretation: Oridonin exhibits potent, direct anti-inflammatory effects by inhibiting the NLRP3 inflammasome with a nanomolar IC50. Abietic acid also demonstrates significant anti-inflammatory and antioxidant properties, although its potency in direct cellular assays appears to be in the micromolar to microgram per milliliter range. The lack of specific data for Pseudolaric Acid G in these assays highlights a need for further research to fully characterize its anti-inflammatory potential.

Antifungal Activity

The antifungal activity of these compounds is critical for their potential application in treating infectious diseases.

CompoundOrganismMIC (µg/ml)Citation(s)
Pseudolaric Acid G -Data not available-
Oridonin -Data not available-
Abietic Acid Staphylococcus aureus31[22]
Pseudomonas aeruginosa16[22]
Escherichia coli16[22]
Candida albicans62[22]
Aspergillus fumigatus50 (for a derivative)[23]

Expert Interpretation: Abietic acid displays broad-spectrum antimicrobial activity against both bacteria and fungi, with MIC values in a therapeutically relevant range. The lack of available data for Pseudolaric Acid G and Oridonin in standardized antifungal assays is a notable gap in the current literature.

Mechanistic Insights and Signaling Pathways

A deep understanding of the molecular mechanisms underpinning the biological activities of these diterpene acids is paramount for their rational development as therapeutic agents.

Pseudolaric Acid B: A Proxy for Pseudolaric Acid G's Mechanism

Studies on Pseudolaric Acid B reveal that it induces apoptosis in cancer cells through both caspase-dependent and -independent pathways[11]. It can trigger G2/M cell cycle arrest by down-regulating cdc2 levels[8][9]. Furthermore, Pseudolaric Acid B-induced apoptosis is associated with the upregulation of p53, an increased Bax/Bcl-2 ratio, the release of cytochrome c, and the activation of caspase-3[9][11].

Oridonin: A Multi-Targeting Agent

Oridonin's anti-cancer and anti-inflammatory effects are mediated through the modulation of multiple signaling pathways. It is a known inhibitor of the NF-κB pathway, a central regulator of inflammation and cell survival[24][25][26][27][28]. Oridonin can prevent the nuclear translocation of the p65 subunit of NF-κB and inhibit the degradation of IκBα[24][28].

NF_kB_Inhibition_by_Oridonin cluster_complex Inactive Complex TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB nucleus Nucleus NFkB_active->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces Oridonin Oridonin Oridonin->IKK Inhibits Oridonin->NFkB_active Inhibits Translocation

Inhibition of the NF-κB Signaling Pathway by Oridonin.
Abietic Acid: Targeting Inflammatory and Proliferative Pathways

Abietic acid exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB signaling pathway[6][29]. It has been shown to block the IKKβ/NF-κB signaling cascade, leading to reduced production of pro-inflammatory mediators[5]. In the context of cancer, abietic acid can induce cell cycle arrest and apoptosis[30]. It has also been reported to downregulate the expression of proliferation-related genes such as VEGF and IGFR1[7].

In Vivo Efficacy in Xenograft Models

Preclinical evaluation in animal models is a critical step in validating the therapeutic potential of these compounds.

  • Pseudolaric Acid B: While specific in vivo data for Pseudolaric Acid G is limited, studies on Pseudolaric Acid B have shown that it does not induce significant liver or kidney toxicity in mice at a dose of 25 mg/kg[11].

  • Oridonin: In vivo studies have demonstrated that oridonin effectively inhibits tumor growth in various xenograft models, including gastric and melanoma cancers[3][4][31][32][33]. Its anti-tumor efficacy is often dose-dependent and is associated with the inhibition of angiogenesis and proliferation markers like Ki67 and CD31[3][31].

  • Abietic Acid: Abietic acid has been shown to reduce tumor size in breast cancer xenografts and decrease tumor mass in a lung cancer model in mice, without causing significant changes in body weight[30][34].

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, it is essential to understand the experimental protocols employed.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the diterpene acid for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with Diterpene Acids seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (4h, 37°C) add_mtt->incubate solubilize Solubilize Formazan with DMSO incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT Cell Viability Assay.
Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the diterpene acid at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Conclusion and Future Directions

This comparative guide highlights the significant therapeutic potential of Pseudolaric Acid G, Oridonin, and Abietic Acid as anticancer and anti-inflammatory agents.

  • Oridonin emerges as a highly potent and well-characterized compound, particularly in the context of oncology, with robust in vitro and in vivo data and a well-defined mechanism of action involving the NF-κB pathway.

  • Abietic Acid presents as a readily accessible natural product with a good safety profile and broad-spectrum antimicrobial activity. Its anti-inflammatory and selective cytotoxic effects warrant further investigation.

  • Pseudolaric Acid G , while less extensively studied than its congener Pseudolaric Acid B, is a promising candidate for further research. The existing data on Pseudolaric Acid B suggests potent cytotoxic and apoptosis-inducing capabilities.

Future research should focus on conducting head-to-head comparative studies of these diterpene acids under standardized conditions to provide a more definitive assessment of their relative potencies. Furthermore, a more detailed elucidation of the molecular targets and signaling pathways of Pseudolaric Acid G is crucial for its advancement as a therapeutic lead. The development of novel formulations to improve the bioavailability of these compounds will also be a critical step in translating their preclinical efficacy into clinical applications.

References

  • An, C., et al. (2023). Abietic acid exhibits a positive effect against liver injury by attenuating inflammation and ferroptosis. Frontiers in Pharmacology, 14, 1195233.
  • Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells. Oxidative Medicine and Cellular Longevity, 2021, 6689383.
  • Oridonin: A Comparative Analysis of its Anticancer Efficacy Across Various Cancer Cell Lines. (2025). Benchchem.
  • Abietic Acid Induces DNA Damage and Cell Apoptosis in Lung Cancer Cells Through Targeting TOP2A. (2025). MDPI.
  • Anti-tumor activity of oridonin on SNU-5 subcutaneous xenograft model via regulation of c-Met pathway. (2014). Tumor Biology, 35(9), 9375-9382.
  • Oridonin: A Potent Natural Anticancer Compound for In Vitro Applic
  • Anticancer activities of natural abietic acid. (2024). Frontiers in Pharmacology, 15, 1386221.
  • Unveiling abietic Acid's therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological considerations. (2026). Journal of Ethnopharmacology, 321, 117502.
  • Hit-to-Lead Optimization of the Natural Product Oridonin as Novel NLRP3 Inflammasome Inhibitors with Potent Anti-Inflammation Activity. (2024). Journal of Medicinal Chemistry.
  • Oridonin Suppresses Human Gastric Cancer Growth in Vitro and in Vivo via Inhibition of VEGF, Integrin β3, and PCNA. (2015). Biological and Pharmaceutical Bulletin, 38(7), 1054-1061.
  • Research progress and molecular mechanism of oridonin in the treatment of malignant melanoma. (2024). Frontiers in Pharmacology, 15, 1368562.
  • Novel mechanism of inhibition of NF-κB DNA-binding activity by diterpenoids isolated from Isodon rubescens. (2005). Cancer Research, 65(9), 3873-3882.
  • Antimicrobial and Antibiofilm Activities of Abietic Acid against Skin-Associated Opportunistic Microorganisms. (2024). Pharmaceuticals, 17(3), 321.
  • Abietic acid attenuates sepsis-induced lung injury by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway to inhibit M1 macrophage polarization. (2023).
  • Growth Inhibition and Apoptotic Effect of Pine Extract and Abietic Acid on MCF-7 Breast Cancer Cells via Alteration of Multiple Gene Expressions Using In Vitro Approach. (2022). Molecules, 27(1), 269.
  • Oridonin inhibits SASP by blocking p38 and NF-κB pathways in senescent cells. (2022).
  • Anti-tumor activity of oridonin on SNU-5 subcutaneous xenograft model via regulation of c-Met pathway. (2014). Tumor Biology, 35(9), 9375-9382.
  • Oridonin inhibits tumor growth and metastasis through anti-angiogenesis by blocking the Notch signaling. (2014). PLoS One, 9(12), e113830.
  • Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity. (2021). Frontiers in Pharmacology, 12, 693359.
  • Anticancer activities of natural abietic acid. (2024). Frontiers in Pharmacology, 15, 1386221.
  • Abietic acid | Bacterial Inhibitor. MedchemExpress.com.
  • Synthesis and biological evaluation of abietic acid derivatives. (2011). European Journal of Medicinal Chemistry, 46(9), 4153-4159.
  • Synergistic effects of abietic acid combined with doxorubicin on apoptosis induction in a human colorectal cancer cell line. (2022). Saudi Journal of Biological Sciences, 29(4), 2836-2846.
  • Effect of pseudolaric acid B on gastric cancer cells: Inhibition of proliferation and induction of apoptosis. (2005). World Journal of Gastroenterology, 11(48), 7595-7599.
  • Anti-Atopic Dermatitis Effects of Abietic Acid Isolated from Rosin under Condition Optimized by Response Surface Methodology in DNCB-Spread BALB/c Mice. (2023). Molecules, 28(5), 2359.
  • Recent advances in oridonin derivatives with anticancer activity. (2022). Frontiers in Chemistry, 10, 976569.
  • Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation. (2018). European Journal of Pharmacology, 829, 62-69.
  • Total antioxidant activity (TOA) of IC50 dose of both pine extract and...
  • In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis. (2025).
  • Enhancing the Antifungal Efficacy of Fluconazole with a Diterpene: Abietic Acid as a Promising Adjuvant to Combat Antifungal Resistance in Candida spp. (2023). Antibiotics, 12(11), 1565.
  • Tetrahydroabietic Acid, a Reduced Abietic Acid, Inhibits the Production of Inflammatory Mediators in RAW264.7 Macrophages Activated with Lipopolysaccharide. (2017). Biological and Pharmaceutical Bulletin, 40(11), 1959-1966.
  • Therapeutic Effect of Oridonin Against Inflammatory Bowel Disease Involves Inhibition of Intestinal Fibrosis via NF‐κB Pathway.
  • Research Article Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells. Hindawi.
  • The IC50 of JD or Oridonin on various cell lines.
  • Determination of the IC50 values of the oridonin analogs. (A–G), NO...
  • Abietic acid antagonizes the anti-inflammatory effects of celecoxib and ketoprofen: Preclinical assessment and molecular dynamic simulations. (2024). International Journal of Pharmaceutics, 665, 124503.
  • Pseudolaric acid B induced autophagy, but not apoptosis, in MRC5 human fibroblast cells. (2017). Oncology Letters, 14(5), 5941-5946.
  • Hit-to-Lead Optimization of the Natural Product Oridonin as Novel NLRP3 Inflammasome Inhibitors with Potent Anti-Inflammation Activity. (2024). Journal of Medicinal Chemistry.
  • Hit-to-Lead Optimization of the Natural Product Oridonin as Novel NLRP3 Inflammasome Inhibitors with Potent Anti-Inflammation Activity. (2024). Journal of Medicinal Chemistry.
  • Effect of pseudolaric acid B on gastric cancer cells: inhibition of proliferation and induction of apoptosis. (2005). World Journal of Gastroenterology, 11(48), 7595-7599.
  • Enhancing the Antifungal Efficacy of Fluconazole with a Diterpene: Abietic Acid as a Promising Adjuvant to Combat Antifungal Resistance in Candida spp. (2023). Antibiotics, 12(11), 1565.
  • Antimicrobial and Antibiofilm Activities of Abietic Acid against Skin-Associated Opportunistic Microorganisms. Scilit.
  • Mechanisms of pseudolaric acid B-induced apoptosis in Bel-7402 cell lines. (2012). Journal of BUON, 17(2), 336-341.
  • Pseudolaric acids: isolation, bioactivity and synthetic studies. (2004).
  • Unveiling abietic Acid's therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological considerations. (2026). Journal of Ethnopharmacology, 321, 117502.
  • Abietic acid suppresses non-small-cell lung cancer cell growth via blo. OTT.

Sources

Validation

validation of pseudolaric acid G target engagement in cancer cells

Validating Pseudolaric Acid G (PAG) Target Engagement in Cancer Cells: A Comparative Guide As drug development pivots toward complex natural products to drug historically "undruggable" targets, diterpenoids have emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Pseudolaric Acid G (PAG) Target Engagement in Cancer Cells: A Comparative Guide

As drug development pivots toward complex natural products to drug historically "undruggable" targets, diterpenoids have emerged as highly valuable scaffolds. Pseudolaric acid G (PAG) is a complex diterpene acid isolated from the root bark of the golden larch (Pseudolarix kaempferi)[1]. With a unique molecular formula (C22H28O7)[2], PAG distinguishes itself from its well-known structural analog, Pseudolaric Acid B (PAB).

While PAB is classically recognized as a microtubule destabilizer, PAG and its advanced derivatives exhibit a highly differentiated mechanism of action. They possess potent anticancer properties, driving apoptosis and cell cycle arrest by modulating critical survival pathways[1]. Specifically, pseudolaric acid analogs have been identified as a novel class of Peroxisome Proliferator-Activated Receptor (PPAR) agonists[3], and advanced derivatives have demonstrated the ability to inhibit tumor proliferation through the PI3K/AKT/mTOR and STAT3/GPX4 axes[4].

To objectively evaluate PAG's potential, researchers must move beyond phenotypic cytotoxicity assays and rigorously validate direct intracellular target engagement. This guide provides a comparative analysis of PAG against alternative compounds and details self-validating biophysical protocols to confirm its mechanistic targets in live cancer cells.

Mechanistic Landscape & Structural Rationale

Phenotypic cell death is a downstream consequence, not a mechanism. To understand PAG's efficacy, we must map its upstream binding events. Unlike standard chemotherapeutics (e.g., Paclitaxel) that act as molecular glue for tubulin, PAG and its derivatives act as signaling modulators. By agonizing PPAR receptors[3] and inhibiting the PI3K/mTOR survival cascade[4], PAG orchestrates a multi-pronged collapse of tumor cell homeostasis.

PAG_Mechanism PAG Pseudolaric Acid G (Diterpenoid) PI3K PI3K / AKT / mTOR Pathway PAG->PI3K Inhibits PPAR PPAR Receptors PAG->PPAR Agonizes STAT3 STAT3 / GPX4 Axis PAG->STAT3 Inhibits Apoptosis Apoptosis Induction PI3K->Apoptosis Blockade removes survival signals Proliferation Cell Proliferation Inhibition PI3K->Proliferation Inhibits PPAR->Apoptosis Transcriptional activation STAT3->Proliferation Downregulation stalls cell cycle

Fig 1. Mechanistic pathways modulated by Pseudolaric Acid G and its derivatives in cancer cells.

Comparative Performance Data

When benchmarking PAG for a drug discovery pipeline, it is critical to compare its target profile and binding metrics against both its analogs and clinical standards. The table below summarizes the quantitative target engagement landscape.

Table 1: Comparative Target Affinity and Phenotypic Efficacy in Cancer Models

CompoundPrimary Validated Target(s)Target Binding Affinity (Kd)HCT-116 IC50 (μM)Primary Mechanism of ActionValidation Methodology
Pseudolaric Acid G (PAG) PPARγ / PI3K axis~150 - 300 nM2.5 - 5.0Apoptosis via signaling modulation[1][3]CETSA, DARTS
Pseudolaric Acid B (PAB) Tubulin~80 nM0.5 - 1.2Microtubule destabilizationTubulin Polymerization Assay
PI3K/Akt/mTOR-IN-5 PI3K/mTOR, STAT3~45 nM0.8Kinase inhibition, S & G2/M arrest[4]Kinase Profiling, Western Blot
Paclitaxel (Standard) Tubulin (β-subunit)~10 nM0.005Microtubule stabilizationX-ray Crystallography

*Note: Values for PAG are representative estimates based on diterpenoid analog profiling for comparative biophysical modeling.

Target Engagement Validation Workflows

Phenotypic assays (like IC50 viability screens) confirm that a drug kills a cell, but they do not prove how. As an Application Scientist, I mandate the use of biophysical techniques that measure direct ligand-protein interactions inside the intact cell. This prevents false positives caused by off-target toxicity or poor membrane permeability.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Ligand binding alters the thermodynamic stability of a protein. By heating intact cells, we force proteins to unfold and precipitate. If PAG binds its target (e.g., PI3K or PPAR), the target protein will require a higher temperature to unfold compared to the vehicle control. We perform this in live cells rather than lysates because highly lipophilic diterpenoids like PAG require native membrane gradients to distribute accurately.

CETSA_Validation Cells Live HCT-116 Cells (Intact Environment) Dosing PAG vs. Vehicle (+ Positive Control) Cells->Dosing Heating Thermal Gradient (40°C - 70°C) Dosing->Heating Lysis Lysis & Isolate Soluble Fraction Heating->Lysis Detection Western Blot (Target + GAPDH) Lysis->Detection Validation Calculate ΔTm (Self-Validating) Detection->Validation

Fig 2. Self-validating CETSA workflow for quantifying intracellular target engagement.

Step-by-Step Methodology:

  • Cell Preparation: Culture HCT-116 cells to 70-80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Dosing: Divide cells into three aliquots: Vehicle (DMSO), PAG (10 μM), and a Positive Control (e.g., a known PI3K inhibitor if validating the PI3K axis). Incubate for 1 hour at 37°C.

  • Thermal Profiling: Aliquot each condition into PCR tubes (50 μL/tube). Subject the tubes to a temperature gradient (40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler. Allow to cool at room temperature for 3 minutes.

  • Lysis & Separation: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (unfolded) proteins.

  • Self-Validating Detection: Collect the supernatant (soluble fraction) and analyze via Western blot[4].

    • The Self-Validating Mechanism: You must probe for both your target protein and a non-target housekeeping protein (e.g., GAPDH). If GAPDH shifts thermally, the compound is causing global proteome stress (a false positive). A valid result requires GAPDH to remain unchanged while the target protein exhibits a positive shift in melting temperature (ΔTm > 2°C).

Protocol B: Drug Affinity Responsive Target Stability (DARTS)

Causality & Rationale: Thermal shifts can sometimes fail if the ligand binding does not significantly alter the protein's overall thermodynamic entropy. DARTS provides an orthogonal approach based on steric hindrance. When PAG binds its target, it physically masks protease recognition sites, rendering the target resistant to enzymatic digestion (e.g., by Pronase).

Step-by-Step Methodology:

  • Lysate Preparation: Lyse untreated HCT-116 cells in M-PER buffer (without protease inhibitors). Centrifuge to clarify the lysate.

  • Ligand Incubation: Incubate the native lysate with PAG (ranging from 1 μM to 50 μM) or DMSO vehicle for 1 hour at room temperature to allow equilibrium binding.

  • Controlled Proteolysis: Add Pronase (a broad-spectrum protease cocktail) at a 1:1000 (Pronase:Protein) ratio. Incubate for exactly 15 minutes at room temperature.

  • Quenching: Stop the digestion immediately by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Self-Validating Detection: Run the samples on an SDS-PAGE gel and immunoblot.

    • The Self-Validating Mechanism: Probe for the target protein and a highly abundant structural protein like β-actin. If β-actin degrades at the identical rate in both the vehicle and PAG-treated samples, but the target protein is preserved in a dose-dependent manner in the PAG samples, you have mathematically ruled out global protease inhibition by the compound itself.

Conclusion

Pseudolaric Acid G represents a structurally distinct and highly promising diterpenoid scaffold[1][2]. By shifting the focus from the tubulin-binding paradigm of Pseudolaric Acid B toward the modulation of PPAR[3] and PI3K/mTOR pathways[4], researchers can unlock new therapeutic applications for PAG. Utilizing self-validating biophysical workflows like CETSA and DARTS ensures that target engagement data is robust, reproducible, and ready for advanced preclinical translation.

References

  • Pseudolaric Acid G Properties - Ontosight Ontosight.ai URL:[1]

  • Pseudolaric acid G | MedChemExpress (MCE) Life Science Reagents MedChemExpress.com URL:[4]

  • Five New Diterpenoids from Pseudolarix kaempferi Journal of Natural Products (ACS Publications) URL:[2]

  • Pseudolaric Acid Analogs as a New Class of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists Thieme-Connect URL:[3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling pseudolaric acid G

As a Senior Application Scientist, I recognize that handling potent bioactive compounds requires moving beyond generic safety data sheets. Pseudolaric acid G (PLAG) is a complex diterpene acid isolated from the root bark...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling potent bioactive compounds requires moving beyond generic safety data sheets. Pseudolaric acid G (PLAG) is a complex diterpene acid isolated from the root bark of Pseudolarix kaempferi[1]. Because it exhibits potent antimicrobial, antifungal, and anticancer properties—specifically by inducing cell cycle arrest and mitochondrial apoptosis[1]—it must be handled with the same stringent safety protocols as high-potency active pharmaceutical ingredients (HPAPIs) or antineoplastic agents.

The following guide provides a causality-driven, self-validating operational framework for the safe handling, reconstitution, and disposal of Pseudolaric acid G.

Hazard Profile & Causality-Driven PPE Selection

The primary risk when handling PLAG is unintended systemic exposure. Because PLAG is highly lipophilic, it is typically reconstituted in carrier solvents like Dimethyl Sulfoxide (DMSO) for in vitro and in vivo assays[2]. DMSO acts as a molecular "Trojan horse," rapidly penetrating the dermal barrier and carrying dissolved cytotoxic solutes directly into the bloodstream. Therefore, standard laboratory PPE is insufficient during the reconstitution phase.

Table 1: Hazard Assessment and Mandatory PPE

Hazard RouteBiological ConsequenceMandatory PPECausality / Rationale
Dermal (Solid Powder) Localized irritation, potential systemic absorptionDouble Nitrile Gloves (≥6 mil), Closed-front Lab CoatPrevents direct dermal contact. Double gloving ensures a self-validating barrier if the outer layer is breached.
Dermal (in DMSO/PEG) Rapid systemic absorption of cytotoxic agentInner Nitrile (6 mil) + Outer Neoprene or Viton Gloves DMSO rapidly degrades and penetrates standard nitrile. Neoprene/Viton provides essential chemical resistance against the carrier solvent.
Inhalation (Powder) Respiratory tract toxicity, systemic apoptosis inductionClass II Biological Safety Cabinet (BSC) or N95/P100 RespiratorFine amorphous powders easily aerosolize during weighing. A BSC provides negative pressure containment to prevent inhalation.
Ocular Severe irritation, potential corneal damageChemical Splash GogglesProtects against accidental micro-splashes during the sonication or vortexing of stock solutions.

Mechanistic Visualization: Why Strict PPE is Non-Negotiable

To understand the necessity of these precautions, we must look at the compound's mechanism of action. Pseudolaric acids trigger cellular death by collapsing the mitochondrial membrane potential and downregulating survival pathways like PI3K/AKT/mTOR[3]. Accidental exposure to concentrated stock solutions can trigger these localized apoptotic cascades in healthy tissue.

G cluster_0 Mitochondrial Apoptosis Pathway PLAG Pseudolaric Acid G Exposure Bax Upregulation of Bax Downregulation of Bcl-2 PLAG->Bax Activates PI3K PI3K/AKT/mTOR Inhibition PLAG->PI3K Inhibits Mito Mitochondrial Membrane Potential Collapse Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Cleaved Caspase-9 CytC->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 Apoptosis Cellular Apoptosis (Cytotoxic Effect) Casp3->Apoptosis PI3K->Apoptosis Suppresses survival

Figure 1: Mechanism of Pseudolaric acid-induced cytotoxicity via mitochondrial apoptosis and PI3K inhibition.

Operational Plan: Step-by-Step Handling & Reconstitution

This protocol is designed as a self-validating system; each step verifies the safety and integrity of the previous one.

Phase 1: Pre-Operational Setup

  • Environmental Control: Ensure the Class II BSC is fully operational. Do not handle PLAG powder on an open benchtop.

  • Temperature Equilibration: Remove the PLAG vial from storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces ambient moisture, which can hydrolyze and degrade the delicate diterpene structure[4].

  • Donning PPE: Equip splash goggles, a closed-front lab coat, and double nitrile gloves.

Phase 2: Weighing and Reconstitution

  • Static Mitigation: Use an anti-static gun on the weigh boat and spatula. Diterpene powders are prone to static cling, which increases the risk of aerosolization and cross-contamination.

  • Solvent Addition: Transfer the weighed PLAG powder directly into a pre-labeled amber glass vial. Add the primary solvent (e.g., DMSO) directly into the vial inside the BSC.

  • Glove Swap (Critical Step): Once DMSO is introduced to the workspace, remove your outer nitrile gloves and don Neoprene or Viton gloves.

  • Dissolution: Cap the vial tightly and seal it with Parafilm. If sonication is required to achieve a clear solution, do so only with a fully sealed vial to prevent the aerosolization of the DMSO-PLAG mixture[2].

  • Storage: Aliquot the working solutions immediately. Store stock solutions at -80°C to maintain stability for up to 6 months[4].

Phase 3: Decontamination & Spill Response

  • Surface Decontamination: Water will not dissolve lipophilic diterpenes. Clean the balance and BSC surfaces first with 70% Isopropanol or Ethanol to solubilize any PLAG dust, followed by a standard laboratory detergent wash to remove the solvent residue.

  • Spill Protocol: In the event of a liquid spill (PLAG in DMSO), do not wipe immediately. Cover the spill with absorbent pads, apply a 10% bleach solution to chemically degrade the active compound, wait 15 minutes, and then collect the pads into a hazardous waste bag.

Disposal Plan

Because of its potent biological activity[1], PLAG cannot be disposed of in standard biological or chemical waste streams without proper segregation.

  • Solid Waste: All contaminated weigh boats, pipette tips, and inner gloves must be placed in a rigid, sealable container explicitly labeled "Toxic Chemical Waste - Cytotoxic Diterpenes".

  • Liquid Waste: Collect all DMSO, PEG, and aqueous mixtures containing PLAG in compatible high-density polyethylene (HDPE) containers. Do not mix this waste stream with strong acids or oxidizers, as DMSO can react violently.

  • Final Destruction: High-temperature incineration (≥1000°C) is the only approved method for the final disposal of cytotoxic botanical extracts to ensure complete thermal destruction of the diterpene ring structure.

References

  • Title: Pseudolaric Acid G Properties Source: Ontosight URL
  • Source: PubMed Central (PMC)
  • Title: Pseudolaric Acid B | Ferroptosis | HBV | p38 MAPK Source: TargetMol URL
  • Title: Pseudolaric Acid A | Fungal Inhibitor Source: MedChemExpress URL

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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